molecular formula C40H53N7O5S2 B8075481 Cobicistat-d8

Cobicistat-d8

Cat. No.: B8075481
M. Wt: 784.1 g/mol
InChI Key: ZCIGNRJZKPOIKD-OZLZWQNVSA-N
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Description

Cobicistat-d8 is a useful research compound. Its molecular formula is C40H53N7O5S2 and its molecular weight is 784.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1/i18D2,19D2,20D2,21D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIGNRJZKPOIKD-OZLZWQNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1CC[C@@H](C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)NC(=O)N(C)CC5=CSC(=N5)C(C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Cobicistat-d8 and its Application in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobicistat-d8 is the deuterated analogue of Cobicistat, a potent and selective mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes. Lacking intrinsic anti-HIV activity, Cobicistat is utilized as a pharmacokinetic enhancer (or "booster") for certain antiretroviral drugs, primarily HIV protease inhibitors and the integrase inhibitor elvitegravir. The incorporation of deuterium in this compound makes it an ideal internal standard for the quantitative analysis of Cobicistat in biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of this compound, its primary use in research, detailed experimental protocols for its application, and a summary of relevant quantitative data. Furthermore, this guide illustrates key signaling and metabolic pathways associated with Cobicistat using Graphviz diagrams.

Introduction to Cobicistat and this compound

Cobicistat is a structural analogue of ritonavir, another potent CYP3A4 inhibitor, but it does not possess anti-HIV activity.[1] This lack of antiviral effect is a key advantage as it reduces the risk of developing drug-resistant HIV mutations.[1] The primary function of Cobicistat is to inhibit CYP3A enzymes, which are responsible for the metabolism of many drugs.[1] By inhibiting CYP3A, Cobicistat increases the systemic exposure and prolongs the half-life of co-administered drugs that are substrates of this enzyme system, thereby improving their efficacy and allowing for less frequent dosing.[1][2]

This compound is a stable isotope-labeled version of Cobicistat where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule with a higher mass, which can be readily distinguished from the unlabeled Cobicistat by a mass spectrometer. This property makes this compound an excellent internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Primary Use of this compound in Research

The predominant application of this compound in a research setting is as an internal standard for the accurate and precise quantification of Cobicistat in various biological samples, such as plasma and serum. In pharmacokinetic and drug metabolism studies, an internal standard is crucial for correcting for variability in sample preparation and instrument response.

Quantitative Data

The following tables summarize key quantitative data related to the analytical methods for Cobicistat quantification using a deuterated internal standard and the pharmacokinetic properties of Cobicistat.

Table 1: LC-MS/MS Method Parameters for Cobicistat Quantification

ParameterValueReference
Chromatography
ColumnXBridge C18, 2.1 mm x 50 mm
Mobile Phase80:20 methanol/water with 0.1% formic acid
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS Transition (Cobicistat)m/z 776.5 → 606.2
MS/MS Transition (this compound)m/z 784.5 → 614.5
Method Validation
Linearity Range10 - 4000 ng/mL
Inter-day Precision (%CV)< 15%
Inter-day Accuracy (%Bias)Within ±15%

Table 2: Pharmacokinetic Parameters of Cobicistat in Healthy Volunteers

ParameterGeometric Mean (90% CI)Reference
Cmax (ng/mL)1190 (1080 - 1310)[3]
AUC0-24 (ng·h/mL)9730 (8780 - 10800)[3]
C24 (ng/mL)110 (80 - 150)[3]

Table 3: Inhibitory Potency of Cobicistat against CYP Isoforms

CYP IsoformIC50 (µM)Reference
CYP3A40.15[4]
CYP2D6Weak inhibitor[5]
Other CYPs (1A2, 2B6, 2C8, 2C9, 2C19)No significant inhibition[4]

Experimental Protocols

This section provides a detailed methodology for the quantification of Cobicistat in human plasma using this compound as an internal standard, synthesized from established LC-MS/MS methods.

Materials and Reagents
  • Cobicistat analytical standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Cobicistat Stock Solution (1 mg/mL): Accurately weigh and dissolve Cobicistat in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Cobicistat stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound in methanol.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed volume of the this compound internal standard working solution.

  • Add 3 volumes of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., XBridge C18, 2.1 mm x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Program: A suitable gradient to separate Cobicistat from endogenous plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for Cobicistat and this compound as specified in Table 1.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of Cobicistat to this compound against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting to fit the data. Determine the concentration of Cobicistat in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action and metabolic fate of Cobicistat.

G cluster_0 Drug Metabolism Co-administered Drug (e.g., Atazanavir) Co-administered Drug (e.g., Atazanavir) CYP3A4 CYP3A4 Co-administered Drug (e.g., Atazanavir)->CYP3A4 Metabolism Inactive Metabolites Inactive Metabolites CYP3A4->Inactive Metabolites Cobicistat Cobicistat Cobicistat->CYP3A4 Inhibition

Figure 1: Mechanism of Cobicistat as a Pharmacokinetic Enhancer.

G cluster_0 Primary Metabolizing Enzymes cluster_1 Elimination Cobicistat Cobicistat CYP3A4 CYP3A4 Cobicistat->CYP3A4 CYP2D6 CYP2D6 Cobicistat->CYP2D6 Metabolite M1 Metabolite M1 CYP3A4->Metabolite M1 Metabolite M2 Metabolite M2 CYP3A4->Metabolite M2 Other Metabolites Other Metabolites CYP2D6->Other Metabolites Excretion (Feces and Urine) Excretion (Feces and Urine) Metabolite M1->Excretion (Feces and Urine) Metabolite M2->Excretion (Feces and Urine) Other Metabolites->Excretion (Feces and Urine)

Figure 2: Simplified Metabolic Pathway of Cobicistat.

G cluster_0 Renal Excretion of Creatinine Plasma Plasma Renal Proximal Tubule Cell Renal Proximal Tubule Cell Plasma->Renal Proximal Tubule Cell OCT2 Urine Urine Renal Proximal Tubule Cell->Urine MATE1 Creatinine_plasma Creatinine OCT2 OCT2 Creatinine_plasma->OCT2 Creatinine_cell Creatinine MATE1 MATE1 Creatinine_cell->MATE1 Cobicistat Cobicistat Cobicistat->MATE1 Inhibition OCT2->Creatinine_cell

Figure 3: Cobicistat's Effect on Renal Creatinine Transporters.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary role as an internal standard enables the robust and reliable quantification of Cobicistat, which is essential for pharmacokinetic studies and therapeutic drug monitoring. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals. The illustrated signaling and metabolic pathways offer a clear understanding of the mechanism of action and biotransformation of Cobicistat, further aiding in the design and interpretation of research studies.

References

An In-depth Technical Guide to Cobicistat-d8: Chemical Structure, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cobicistat-d8, a deuterated analogue of Cobicistat. The document details its chemical structure, molecular formula, physicochemical properties, and its primary mechanism of action. Furthermore, it outlines established analytical methodologies for the quantification of Cobicistat, which are applicable to its deuterated form, and provides insight into its synthesis.

Core Chemical and Physical Data

This compound is the deuterated form of Cobicistat, a potent and selective inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2] It is primarily utilized as an internal standard in pharmacokinetic studies for the quantification of Cobicistat via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3] The inclusion of deuterium atoms provides a distinct mass signature, facilitating accurate measurement without interfering with the analysis of the non-deuterated compound.

Chemical Structure and Formula

The chemical structure of this compound is identical to that of Cobicistat, with the exception of eight deuterium atoms replacing hydrogen atoms on the morpholine ring.

Synonyms: GS-9350-d8, (3R,6R,9S)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-9-[2-(4-morpholinyl-d8)ethyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic acid, 5-thiazolylmethyl ester[3][4]

ParameterValueReference
Molecular Formula C40H45D8N7O5S2[4][5]
Molecular Weight 784.07 g/mol [5][6]
CAS Number 2699607-48-0[1][4]
Unlabelled CAS Number 1004316-88-4[5]
Physicochemical Properties

The following table summarizes the known physicochemical properties of Cobicistat. These properties are expected to be very similar for this compound.

PropertyValueReference
Formulation A solid[4]
Purity ≥99% deuterated forms (d1-d8)[4]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mL[4][7]
Storage -20°C[4]
Stability ≥ 4 years[4]

Mechanism of Action: CYP3A Inhibition

Cobicistat acts as a mechanism-based inhibitor of CYP3A enzymes.[7] This inhibition boosts the systemic exposure of co-administered antiretroviral drugs, such as atazanavir and darunavir, that are metabolized by CYP3A.[1][5] Unlike some other pharmacokinetic enhancers, Cobicistat is devoid of anti-HIV activity, which reduces the risk of developing drug resistance.[1][6]

The following diagram illustrates the inhibitory effect of Cobicistat on the metabolic pathway of a co-administered antiretroviral drug.

G Mechanism of Cobicistat as a CYP3A Inhibitor cluster_0 Hepatocyte Antiretroviral_Drug Antiretroviral Drug (e.g., Atazanavir, Darunavir) CYP3A_Enzyme CYP3A Enzyme Antiretroviral_Drug->CYP3A_Enzyme Metabolism Increased_Drug_Concentration Increased Systemic Concentration of Antiretroviral Drug Inactive_Metabolite Inactive Metabolite CYP3A_Enzyme->Inactive_Metabolite Leads to Cobicistat Cobicistat Cobicistat->CYP3A_Enzyme Inhibits Cobicistat->Increased_Drug_Concentration

Caption: Cobicistat inhibits the CYP3A enzyme, preventing the metabolism of co-administered antiretroviral drugs and thereby increasing their systemic concentration.

Experimental Protocols

While a specific synthesis protocol for this compound is not publicly detailed, its synthesis would follow the general principles of Cobicistat synthesis, utilizing deuterated morpholine as a starting material. The following sections describe established analytical methods for the quantification of Cobicistat, which are directly applicable for this compound as an internal standard.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Estimation of Atazanavir and Cobicistat

This method has been developed for the simultaneous quantification of Atazanavir and Cobicistat in pharmaceutical dosage forms.

  • Instrumentation: RP-HPLC system with a UV-Vis detector.

  • Column: Xterra C18 (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer and methanol in a 35:65 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 260 nm.

  • Retention Times: Atazanavir (2.536 min) and Cobicistat (3.266 min).

  • Linearity: The method demonstrated linearity in the concentration range of 50-150% for both drugs, with a regression coefficient of 0.999.

  • Validation: The method was validated according to ICH guidelines, showing high accuracy, precision, and reliability.[8]

Ultra-Performance Liquid Chromatography (UPLC) Method for Simultaneous Determination of Atazanavir and Cobicistat

This UPLC method offers a more rapid analysis for the simultaneous determination of Atazanavir and Cobicistat.

  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: C18 HSS (100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A mixture of 0.1% orthophosphoric acid and acetonitrile in a 45:55 (v/v) ratio, with the pH adjusted to 3.0.

  • Flow Rate: 0.2 mL/min.

  • Detection Wavelength: 254 nm.

  • Retention Times: Atazanavir (0.536 min) and Cobicistat (1.366 min).

  • Linearity Range: 75-450 µg/mL for Atazanavir and 37.5-225 µg/mL for Cobicistat.

  • Validation: The method was validated as per ICH guidelines, with a correlation coefficient of 0.999 for both analytes.[9]

The following workflow diagram illustrates the general steps involved in the UPLC analysis of Cobicistat.

G General Workflow for UPLC Analysis of Cobicistat Sample_Prep Sample Preparation (e.g., Bulk Drug or Tablet) UPLC_System UPLC System (C18 Column, Mobile Phase) Sample_Prep->UPLC_System Standard_Prep Standard Preparation (Cobicistat and this compound) Standard_Prep->UPLC_System PDA_Detector PDA Detector (254 nm) UPLC_System->PDA_Detector Data_Analysis Data Analysis (Quantification) PDA_Detector->Data_Analysis

Caption: A generalized workflow for the quantitative analysis of Cobicistat using UPLC, from sample preparation to data analysis.

Synthesis Overview

The synthesis of Cobicistat involves a multi-step process. While specific details for the synthesis of this compound are proprietary, it would involve the use of a deuterated morpholine precursor. Patent literature describes the synthesis of Cobicistat through the coupling of key intermediates. One patented process involves the preparation of (S)-2-benzyl-N,N-dimethylaziridine-1-sulfonamide and its subsequent reaction with other precursors to form the Cobicistat molecule.[10] Another approach details the use of novel crystalline piperidine sulfamoyl intermediates to improve the yield and purity of the final product.[11] These synthetic routes highlight the complexity of the molecule's construction and the importance of carefully controlled reaction conditions.

Conclusion

This compound is an essential tool for researchers and drug development professionals, enabling the precise quantification of Cobicistat in various biological matrices. Its well-defined chemical structure and physicochemical properties, coupled with robust analytical methodologies, ensure its reliability as an internal standard. A thorough understanding of its mechanism of action as a CYP3A inhibitor is crucial for its application in pharmacokinetic and drug-drug interaction studies. The information presented in this guide serves as a valuable technical resource for the scientific community engaged in the study and application of Cobicistat.

References

The Dual Utility of Deuterium in Cobicistat-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of deuterium labeling in Cobicistat-d8, the deuterated isotopologue of the potent CYP3A4 inhibitor, Cobicistat. The primary applications of deuterium labeling in this context are twofold: its critical function as an internal standard in bioanalytical assays and the potential, though less emphasized, modulation of its metabolic profile through the kinetic isotope effect.

Cobicistat: A Pharmacokinetic Enhancer

Cobicistat is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, crucial for the metabolism of many drugs.[1][2] It is co-administered with certain antiretroviral agents, such as atazanavir and darunavir, to increase their plasma concentrations, thereby enhancing their therapeutic efficacy at lower and safer doses.[1][2][3] While it effectively inhibits the metabolism of other drugs, Cobicistat itself is metabolized, primarily by CYP3A and to a lesser extent by CYP2D6 enzymes.[1][4]

The Principal Role of this compound: An Ideal Internal Standard

The most prominent and well-documented application of this compound is its use as an internal standard for the precise quantification of Cobicistat in biological matrices using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis for several reasons:[5][6][7]

  • Similar Physicochemical Properties: this compound and Cobicistat exhibit nearly identical chemical and physical properties, ensuring they behave similarly during sample extraction, chromatography, and ionization.[5]

  • Co-elution: In chromatographic separations, this compound co-elutes with the unlabeled Cobicistat, meaning they experience the same matrix effects (ionization suppression or enhancement), which can be a significant source of variability.[7]

  • Mass Differentiation: The increased mass of this compound due to the eight deuterium atoms allows for its distinct detection from the unlabeled drug by the mass spectrometer.[5]

The use of a deuterated internal standard like this compound significantly improves the accuracy, precision, and reproducibility of bioanalytical methods by compensating for analyte loss during sample processing and for variability in instrument response.[6][8]

Experimental Protocol: Quantification of Cobicistat in Human Plasma using this compound as an Internal Standard

The following is a generalized but detailed protocol for the quantification of Cobicistat in human plasma, a common procedure in pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • To a 100 µL aliquot of human plasma, add 20 µL of this compound solution (the internal standard) of a known concentration (e.g., 100 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transition for Cobicistat: [Precursor Ion (M+H)+ → Product Ion]

      • MRM Transition for this compound: [(M+8)+H]+ → Product Ion]

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of Cobicistat to the peak area of this compound against the known concentrations of Cobicistat standards.

  • The concentration of Cobicistat in the unknown plasma samples is then determined from this calibration curve.

The Secondary Aspect: The Kinetic Isotope Effect (KIE)

Deuterium labeling can also intentionally alter the metabolic profile of a drug through the kinetic isotope effect (KIE).[9][10][11] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[10] This can lead to:

  • Increased metabolic stability.[12]

  • Reduced formation of specific metabolites.

  • Improved pharmacokinetic properties, such as increased half-life and bioavailability.[12]

Cobicistat is metabolized through various pathways, including glycine conjugation, N-acetyl cysteine conjugation, morpholine ring-opening, and thiazole ring-opening.[13] The major enzymes involved are CYP3A4 and CYP2D6.[13] The synonym for this compound, "4-(morpholino-d8)butanamido," indicates that the deuterium atoms are located on the morpholine ring. Metabolism involving the morpholine ring could therefore be attenuated in this compound due to the KIE.

While the primary purpose of this compound is as an internal standard, the deuterium labeling on the morpholino moiety could potentially slow down its metabolism at this site, leading to a different pharmacokinetic profile compared to the unlabeled drug. However, without specific comparative pharmacokinetic data, this remains a theoretical advantage.

Data Presentation

ParameterCobicistat (Hypothetical)This compound (Hypothetical)Potential Implication of Deuterium Labeling
t1/2 (half-life) 3.5 hours4.5 hoursSlower metabolism could lead to a longer half-life.
AUC (Area Under the Curve) 5000 ng·h/mL6500 ng·h/mLReduced metabolic clearance would increase overall drug exposure.
CL (Clearance) 30 L/h23 L/hSlower rate of elimination from the body.
Metabolite X Formation 15% of dose8% of doseIf Metabolite X is formed via morpholine ring metabolism, its formation would be reduced.

Visualizations

Cobicistat Metabolism and the Potential Impact of Deuterium Labeling

Cobicistat Cobicistat Metabolites Metabolites Cobicistat->Metabolites CYP3A4/2D6 Metabolism (e.g., Morpholine Ring Opening) Cobicistat_d8 This compound (Deuterium on Morpholine Ring) Metabolites_d8 Deuterated Metabolites Cobicistat_d8->Metabolites_d8 Slower Metabolism (Kinetic Isotope Effect)

Caption: Potential impact of deuterium labeling on Cobicistat metabolism.

Experimental Workflow for Bioanalysis using this compound

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with this compound (Internal Standard) Plasma->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Quant Quantification (Peak Area Ratios) LC_MSMS->Quant

Caption: Bioanalytical workflow using this compound as an internal standard.

Logical Relationship of Deuterium Labeling Utility

cluster_IS Internal Standard Application cluster_KIE Kinetic Isotope Effect Deuterium_Labeling Deuterium Labeling of Cobicistat PhysChem Identical Physicochemical Properties Deuterium_Labeling->PhysChem MassDiff Different Mass Deuterium_Labeling->MassDiff StrongerBond Stronger C-D Bond Deuterium_Labeling->StrongerBond AccurateQuant Accurate & Precise Quantification in Bioanalysis PhysChem->AccurateQuant MassDiff->AccurateQuant SlowerMetabolism Slower Metabolic Cleavage StrongerBond->SlowerMetabolism ImprovedPK Potentially Improved Pharmacokinetics SlowerMetabolism->ImprovedPK

Caption: The dual applications of deuterium labeling in this compound.

Conclusion

References

Physical and chemical properties of Cobicistat-d8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cobicistat-d8

Introduction

This compound is the deuterated form of Cobicistat, a potent and selective mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2] While Cobicistat itself possesses no anti-HIV activity, it serves as a pharmacokinetic enhancer (or "booster") for other antiretroviral drugs by inhibiting their metabolism, thereby increasing their systemic exposure.[1][3] this compound is primarily utilized as an internal standard for the quantification of Cobicistat in biological matrices using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for its use.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C40H45D8N7O5S2[4]
Molecular Weight 784.1 g/mol [4]
CAS Number 2699607-48-0[4]
Appearance Solid
Purity ≥99% deuterated forms (d1-d8)[4]
Solubility DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 10 mg/ml[4]
Storage Temperature -20°C[4]
Stability ≥ 4 years[4]

Mechanism of Action: CYP3A Inhibition

Cobicistat functions as a potent and selective inhibitor of the CYP3A subfamily of enzymes, which are crucial for the metabolism of many antiretroviral drugs, particularly protease inhibitors like atazanavir and darunavir.[3] By blocking CYP3A-mediated metabolism, Cobicistat increases the plasma concentrations of these co-administered drugs, allowing for lower or less frequent dosing and enhancing their therapeutic efficacy.[3] Unlike the earlier boosting agent ritonavir, Cobicistat is highly selective for CYP3A and lacks inherent antiviral activity, which reduces the risk of contributing to the development of drug resistance.[3]

cluster_0 Pharmacokinetic Enhancement by Cobicistat Cobicistat Cobicistat CYP3A CYP3A Enzyme (in Liver and Intestine) Cobicistat->CYP3A Inhibits Metabolism Drug Metabolism CYP3A->Metabolism Mediates HIV_Drug Co-administered Antiretroviral Drug (e.g., Atazanavir, Darunavir) HIV_Drug->Metabolism Undergoes Absorption Increased Plasma Concentration of Antiretroviral Drug HIV_Drug->Absorption Leads to Metabolites Inactive Metabolites Metabolism->Metabolites Metabolism->Absorption Blocked by Cobicistat

Mechanism of Cobicistat as a CYP3A inhibitor.

Experimental Protocols

This compound is an essential tool for the bioanalysis of Cobicistat. A typical experimental protocol involves its use as an internal standard in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Cobicistat and other antiretroviral agents in plasma or tablet dosage forms.

Simultaneous Determination of Cobicistat and Darunavir by RP-HPLC

This section outlines a representative method for the simultaneous estimation of Cobicistat and Darunavir in a tablet dosage form using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To develop and validate a simple, accurate, and reproducible RP-HPLC method for the simultaneous determination of Darunavir and Cobicistat in pharmaceutical formulations.[5]

Materials and Instrumentation:

  • HPLC System: An HPLC system equipped with a UV-Vis detector and a data acquisition system (e.g., Agilent 1200).[6]

  • Column: Thermosil ODS C-18 Column (250x4.6mm, 5µm particle size).[5]

  • Reagents: Acetonitrile (HPLC grade), Phosphate buffer (pH 7.0), Water (HPLC grade).[5]

  • Standards: Reference standards of Darunavir and Cobicistat.

  • Internal Standard: this compound.

Chromatographic Conditions:

  • Mobile Phase: A mixture of Phosphate buffer (pH 7.0) and acetonitrile in a 45:55 v/v ratio.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 253 nm.[5]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: Ambient.

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase by mixing 450 mL of Phosphate buffer (pH 7.0) with 550 mL of acetonitrile. The resulting solution should be filtered through a 0.45 µm membrane filter and degassed by sonication for 10 minutes.[5]

  • Preparation of Standard Stock Solution: Accurately weigh and transfer 8 mg of Darunavir and 1.5 mg of Cobicistat reference standards into a 25 mL volumetric flask. Dissolve in the mobile phase and dilute to the mark. This yields a standard solution containing 320 µg/mL of Darunavir and 60 µg/mL of Cobicistat.[5]

  • Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 60 µg/mL.

  • Preparation of Sample Solution: Weigh and finely powder 10 tablets (each containing 800 mg of Darunavir and 150 mg of Cobicistat). Transfer a quantity of the powder equivalent to one tablet into a 25 mL volumetric flask. Add a suitable volume of mobile phase, sonicate for 5 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter.[5]

  • Analysis: Inject equal volumes of the standard and sample solutions (spiked with the internal standard) into the chromatograph. Record the peak areas and calculate the concentrations of Darunavir and Cobicistat in the sample.

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2 (R1) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]

cluster_1 Workflow for Quantification of Cobicistat using this compound start Start: Sample (Plasma or Tablet Powder) prep Sample Preparation: - Dissolution - Spiking with this compound (IS) - Filtration start->prep hplc RP-HPLC Analysis prep->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (e.g., 253 nm) separation->detection quant Data Analysis: - Peak Integration - Ratio of Analyte/IS Area - Concentration Calculation detection->quant end End: Report Concentration quant->end

Analytical workflow for Cobicistat quantification.

Conclusion

This compound is a critical analytical reagent for the accurate quantification of Cobicistat in various matrices. Its physical and chemical properties are well-defined, and its application as an internal standard is established in numerous validated chromatographic methods. A thorough understanding of its properties and the associated analytical protocols is essential for researchers and professionals in the fields of pharmacology, drug metabolism, and clinical diagnostics, particularly in the context of HIV treatment and management.

References

An In-depth Technical Guide to the Structural and Functional Distinctions Between Cobicistat and Cobicistat-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the structural, physicochemical, and functional differences between Cobicistat and its deuterated isotopologue, Cobicistat-d8. Designed for researchers, scientists, and drug development professionals, this document details the core distinctions, applications, and relevant experimental methodologies.

Introduction: Cobicistat and its Deuterated Analog

Cobicistat is a potent, mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2][3] It is utilized as a pharmacokinetic enhancer (or "booster") in antiretroviral therapy, primarily for HIV-1 infection.[1][2][4] By inhibiting CYP3A-mediated metabolism, Cobicistat increases the systemic exposure of co-administered antiretroviral drugs like atazanavir and darunavir, allowing for less frequent dosing and improved efficacy.[1][2][3] Cobicistat itself possesses no anti-HIV activity.[1][3]

This compound is a stable, isotope-labeled version of Cobicistat where eight hydrogen atoms have been replaced with deuterium.[5][6][7] This structural modification makes it an ideal internal standard for the quantitative analysis of Cobicistat in biological matrices using mass spectrometry-based assays.[7][8]

Core Structural Differences

The fundamental structural difference between Cobicistat and this compound lies in the isotopic substitution on the morpholine ring. In this compound, all eight hydrogen atoms on the morpholine moiety are replaced by deuterium atoms.[6][7] This substitution is precise and does not alter the core chemical scaffold or the pharmacologically active regions of the molecule.

G cluster_cobi Cobicistat cluster_cobid8 This compound Cobi_img Cobi_label Morpholine Ring (with Hydrogen) Cobi_img->Cobi_label Cobid8_img Cobid8_label Morpholine-d8 Ring (with Deuterium) Cobid8_img->Cobid8_label

Caption: Structural comparison highlighting the deuterated morpholine ring in this compound.

Comparative Physicochemical Data

The isotopic substitution results in a predictable increase in the molecular weight of this compound compared to Cobicistat. The following table summarizes their key quantitative properties.

PropertyCobicistatThis compound
Molecular Formula C₄₀H₅₃N₇O₅S₂[2][9][10]C₄₀H₄₅D₈N₇O₅S₂[6][7]
Molecular Weight ~776.03 g/mol [1][10]~784.1 g/mol [7]
Monoisotopic/Accurate Mass 775.35496 g/mol [1]783.405 g/mol [6]
CAS Number 1004316-88-4[2][10]2699607-48-0[5][7]

Mechanism of Action and Pharmacokinetic Enhancement

Cobicistat functions by irreversibly inhibiting CYP3A enzymes, the primary metabolic pathway for many antiretroviral agents. This inhibition leads to increased plasma concentrations, a longer half-life, and a higher area under the curve (AUC) for the co-administered drug, thereby "boosting" its therapeutic effect. The deuteration in this compound does not impact this inhibitory mechanism; its purpose is purely analytical.

G cluster_pathway CYP3A-Mediated Drug Metabolism ARV Co-administered Drug (e.g., Atazanavir, Darunavir) CYP3A CYP3A Enzyme (in Liver and Intestine) ARV->CYP3A Metabolism Metabolites Inactive Metabolites CYP3A->Metabolites Excretion Rapid Systemic Clearance Metabolites->Excretion Cobi Cobicistat Cobi->CYP3A Inhibition

Caption: Cobicistat inhibits CYP3A, preventing the metabolism of co-administered drugs.

Experimental Protocols: Quantification using LC-MS/MS

The primary application of this compound is as an internal standard in bioanalytical methods for quantifying Cobicistat. Its chemical similarity ensures it behaves identically during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by a mass spectrometer.

Objective: To determine the concentration of Cobicistat in human plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Pipette 10 µL of human plasma into a microcentrifuge tube.[8]

    • Add 300 µL of acetonitrile containing the internal standard, this compound (e.g., at 300 ng/mL).[8]

    • Vortex the mixture to precipitate plasma proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase HPLC column (e.g., MacMod Ace-5, 2.1 × 150 mm).[8]

    • Mobile Phase: A gradient elution is typically used, for example:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Injection Volume: 5 µL.[8]

    • Flow Rate: 0.6 mL/min to 0.8 mL/min.[8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte (Cobicistat) and the internal standard (this compound).

      • Cobicistat Transition: m/z 776.4 → m/z 502.3 (Example)

      • This compound Transition: m/z 784.4 → m/z 510.3 (Example)

    • Quantification: The concentration of Cobicistat is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared with known concentrations of Cobicistat.

G cluster_workflow LC-MS/MS Quantification Workflow Plasma 1. Plasma Sample (containing Cobicistat) Spike 2. Spike with Internal Standard (this compound) Plasma->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Separate 4. LC Separation (C18 Column) Precipitate->Separate Detect 5. MS/MS Detection (MRM) Separate->Detect Quantify 6. Quantification (Peak Area Ratio vs. Standard Curve) Detect->Quantify

Caption: Experimental workflow for the quantification of Cobicistat using this compound.

References

Navigating Isotopic Purity: A Technical Guide for Cobicistat-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity requirements for Cobicistat-d8, a deuterated internal standard critical for bioanalytical and pharmacokinetic (PK) studies. Ensuring the isotopic purity of this compound is paramount for the accuracy and reliability of quantitative analyses in drug development. This guide outlines the rationale for these requirements, presents typical specifications, details experimental protocols for purity assessment, and illustrates the mechanism of action of Cobicistat.

The Critical Role of Isotopic Purity in Deuterated Internal Standards

This compound serves as an ideal internal standard in mass spectrometry-based assays for the quantification of Cobicistat.[1] Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis as they share near-identical physicochemical properties with the analyte of interest.[2] This ensures that any variability during sample preparation, chromatography, and ionization affects both the analyte and the internal standard equally, allowing for accurate normalization of the signal.[3]

However, the presence of unlabeled Cobicistat (d0) as an impurity in the this compound standard can lead to an overestimation of the analyte concentration. Therefore, stringent control and verification of the isotopic purity are essential to maintain the integrity of bioanalytical data. Regulatory bodies emphasize the need for high isotopic enrichment to prevent such cross-talk between the analyte and the internal standard.

Quantitative Data on Isotopic Purity Specifications

The isotopic purity of this compound is a critical quality attribute. Manufacturers of deuterated standards provide a Certificate of Analysis (CoA) that specifies the isotopic enrichment. Below is a summary of typical quantitative specifications for this compound.

ParameterSpecificationMethod of Analysis
Isotopic Enrichment ≥ 98%Mass Spectrometry, NMR Spectroscopy
Deuterated Forms (d1-d8) ≥ 99%Mass Spectrometry
Chemical Purity ≥ 98%HPLC, UPLC
Unlabeled (d0) Impurity ≤ 0.5%Mass Spectrometry

Note: Specifications may vary slightly between different suppliers and batches.

Mechanism of Action: Cobicistat as a CYP3A4 Inhibitor

Cobicistat is a potent mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5] It is used as a pharmacokinetic enhancer to boost the plasma concentrations of co-administered antiretroviral drugs that are metabolized by CYP3A4.[4] The inhibitory action of Cobicistat involves direct coordination of its thiazole nitrogen to the heme iron of the CYP3A4 enzyme.[6][7] This interaction prevents the enzyme from metabolizing its substrates, thereby increasing their bioavailability.

The following diagram illustrates the inhibitory effect of Cobicistat on the CYP3A4 catalytic cycle.

CYP3A4_Inhibition Figure 1. Cobicistat Inhibition of the CYP3A4 Catalytic Cycle cluster_cycle CYP3A4 Catalytic Cycle cluster_inhibition Inhibition by Cobicistat Fe3_H2O CYP3A4 (Fe³⁺)•H₂O Fe3_Substrate CYP3A4 (Fe³⁺)•Substrate Fe3_H2O->Fe3_Substrate Substrate Binding CYP3A4_Cobicistat_Complex CYP3A4 (Fe³⁺)•Cobicistat Complex (Inactive) Fe3_H2O->CYP3A4_Cobicistat_Complex Binding & Heme Coordination Fe2_Substrate CYP3A4 (Fe²⁺)•Substrate Fe3_Substrate->Fe2_Substrate e⁻ (from CPR) Fe2_O2_Substrate CYP3A4 (Fe²⁺)•O₂•Substrate Fe2_Substrate->Fe2_O2_Substrate O₂ Binding Metabolism Metabolized Substrate + H₂O Fe2_O2_Substrate->Metabolism 2e⁻, 2H⁺ Metabolism->Fe3_H2O Product Release Cobicistat Cobicistat Cobicistat->CYP3A4_Cobicistat_Complex

Caption: Cobicistat inhibits the CYP3A4 enzyme by binding to it and forming an inactive complex.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative NMR (qNMR) Spectroscopy for Isotopic Enrichment

Quantitative NMR provides a robust method for determining the isotopic enrichment of deuterated compounds.[8][9]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound and a certified internal standard of known purity in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions in this compound, relative to the non-deuterated positions and the internal standard, provides a measure of isotopic enrichment.

  • ²H NMR Acquisition: For a more direct measurement, acquire a ²H NMR spectrum. The integral of the deuterium signal can be compared to that of a reference standard to quantify the deuterium content.[10]

  • Data Analysis: Calculate the isotopic enrichment by comparing the integral of the residual proton signals at the deuterated positions with the integrals of protons at non-deuterated positions or the internal standard.

The following workflow illustrates the general process for qNMR analysis.

qNMR_Workflow Figure 2. qNMR Workflow for Isotopic Purity SamplePrep Sample Preparation (this compound + Internal Standard) NMR_Acquisition NMR Data Acquisition (¹H and/or ²H spectra) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Phasing, Baseline Correction, Integration) NMR_Acquisition->Data_Processing Calculation Calculation of Isotopic Enrichment Data_Processing->Calculation Result Report Isotopic Purity Calculation->Result

Caption: A generalized workflow for determining isotopic purity using quantitative NMR.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotopic Purity

LC-MS/MS is a highly sensitive technique for assessing isotopic purity and detecting the presence of unlabeled Cobicistat.[11][12]

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • LC Separation: Inject the sample into an LC system to chromatographically separate this compound from any potential impurities. A typical setup would involve a C18 column with a gradient elution using mobile phases such as acetonitrile and water with a modifier like formic acid.[13][14]

  • MS Detection: Analyze the eluent using a high-resolution mass spectrometer. Acquire full scan mass spectra to observe the distribution of isotopologues (d0 to d8).

  • Data Analysis: Extract the ion chromatograms for each isotopologue. The isotopic purity is calculated from the relative peak areas of the different isotopologues. The percentage of the d0 isotopologue corresponds to the level of unlabeled impurity.

The following diagram outlines the experimental workflow for LC-MS/MS analysis.

LCMS_Workflow Figure 3. LC-MS/MS Workflow for Isotopic Purity Sample_Infusion Sample Introduction LC_Separation Liquid Chromatography Separation Sample_Infusion->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis High-Resolution Mass Analysis Ionization->Mass_Analysis Data_Acquisition Data Acquisition (Full Scan Spectra) Mass_Analysis->Data_Acquisition Data_Analysis Data Analysis (Isotopologue Distribution) Data_Acquisition->Data_Analysis Purity_Report Isotopic Purity Report Data_Analysis->Purity_Report

Caption: A schematic of the LC-MS/MS workflow for assessing the isotopic purity of this compound.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the reliability of bioanalytical data. A thorough understanding of the purity requirements, the analytical methods for their verification, and the mechanism of action of Cobicistat is essential for researchers and scientists in the field of drug development. This guide provides the foundational knowledge and practical insights necessary to ensure the appropriate use and quality control of this compound as an internal standard.

References

A Technical Guide to the Certificate of Analysis for Cobicistat-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth understanding of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Cobicistat-d8. This compound is the deuterated analog of Cobicistat, a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2][3][4] It is utilized as a pharmacokinetic enhancer for antiretroviral drugs in the treatment of HIV-1 infection.[2][3][4] The inclusion of deuterium atoms in the molecule makes it a valuable internal standard for pharmacokinetic and metabolism studies. This guide will delve into the critical quality attributes, analytical methodologies, and the biological context of Cobicistat.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound, providing a clear overview of its chemical and physical properties.

Table 1: Identification and Chemical Properties

ParameterSpecification
Product Name This compound
CAS Number 1,3-thiazol-5-ylmethyl N-[5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate[5]
Molecular Formula C₄₀H₄₅D₈N₇O₅S₂
Molecular Weight 783.405[5]
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol

Table 2: Purity and Quality Attributes

ParameterMethodResult
Purity (by HPLC) HPLC-UV≥ 98%
Isotopic Purity Mass Spectrometry≥ 99% Deuterium Incorporation
Identity (by ¹H NMR) ¹H NMR SpectroscopyConforms to Structure
Identity (by MS) Mass SpectrometryConforms to Molecular Weight
Residual Solvents GC-HSMeets USP <467> Requirements
Water Content Karl Fischer Titration≤ 0.5%

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the data presented in a Certificate of Analysis. The following sections outline the typical experimental protocols used to assess the quality of this compound.

2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound by separating it from any potential impurities.

  • Instrumentation: An Agilent 1200 series HPLC system or equivalent, equipped with a UV detector.[6]

  • Column: Atlantis C18 column (100 x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[6]

  • Gradient Program: A typical gradient might start at a lower percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Detection Wavelength: 240 nm.[6]

  • Procedure: A solution of this compound is prepared in a suitable diluent (e.g., mobile phase) and injected into the HPLC system. The area of the this compound peak is compared to the total area of all peaks to calculate the purity.

2.2. Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 100-1000.

  • Procedure: A dilute solution of this compound is infused into the mass spectrometer. The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ ion of this compound. The isotopic distribution of this peak is analyzed to confirm the molecular formula and calculate the deuterium incorporation percentage.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to a reference spectrum or the expected structure to confirm the identity. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.

Mandatory Visualizations

The following diagrams illustrate key concepts related to Cobicistat's mechanism of action and a typical analytical workflow.

G Mechanism of Action of Cobicistat cluster_0 Drug Metabolism cluster_1 Therapeutic Effect CYP3A4 CYP3A4 Inactive_Metabolite Inactive_Metabolite CYP3A4->Inactive_Metabolite Produces Active_Drug Active_Drug Active_Drug->CYP3A4 Metabolized by Increased_Drug_Concentration Increased_Drug_Concentration Cobicistat Cobicistat Cobicistat->CYP3A4 Inhibits Enhanced_Antiviral_Activity Enhanced_Antiviral_Activity Increased_Drug_Concentration->Enhanced_Antiviral_Activity Leads to

Caption: Mechanism of Cobicistat as a CYP3A4 inhibitor.

G Analytical Workflow for this compound CoA Sample_Reception Sample Reception and Documentation Physical_Characterization Physical Characterization (Appearance, Solubility) Sample_Reception->Physical_Characterization Purity_Analysis Purity Analysis (HPLC) Physical_Characterization->Purity_Analysis Identity_Confirmation Identity Confirmation (MS, NMR) Purity_Analysis->Identity_Confirmation Isotopic_Purity Isotopic Purity (MS) Identity_Confirmation->Isotopic_Purity Residual_Solvents_Water Residual Solvents (GC) & Water Content (KF) Isotopic_Purity->Residual_Solvents_Water CoA_Generation Certificate of Analysis Generation Residual_Solvents_Water->CoA_Generation

Caption: A typical analytical workflow for generating a Certificate of Analysis.

Cobicistat's Role in Drug Development

Cobicistat was developed to enhance the systemic exposure of co-administered antiretroviral agents that are metabolized by CYP3A enzymes.[2] Unlike ritonavir, another commonly used pharmacokinetic enhancer, Cobicistat has no intrinsic anti-HIV activity, which reduces the risk of developing drug resistance.[3] Its primary function is to inhibit CYP3A, thereby slowing the metabolism of other drugs and increasing their plasma concentrations.[3][4] This allows for lower or less frequent dosing of the primary therapeutic agent, potentially reducing side effects and improving patient adherence.[3] Cobicistat is a component of several fixed-dose combination therapies for HIV, including those containing elvitegravir, atazanavir, and darunavir.[1][2]

This guide provides a comprehensive overview of the key information and methodologies associated with a Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the manufacturer.

References

Methodological & Application

Application Note: Quantification of Cobicistat in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cobicistat in human plasma. The use of a stable isotope-labeled internal standard, Cobicistat-d8, ensures high accuracy and precision. The described method involves a straightforward protein precipitation extraction procedure and is suitable for pharmacokinetic studies and therapeutic drug monitoring. This document provides comprehensive experimental protocols, method validation data, and a visual representation of the workflow.

Introduction

Cobicistat is a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2] It is used as a pharmacokinetic enhancer to boost the plasma concentrations of certain antiretroviral drugs, such as the HIV protease inhibitors atazanavir and darunavir, and the integrase inhibitor elvitegravir.[1] By inhibiting CYP3A-mediated metabolism, Cobicistat increases the systemic exposure of these co-administered drugs, allowing for less frequent dosing and improved therapeutic efficacy.[1] Accurate and reliable measurement of Cobicistat concentrations in human plasma is crucial for clinical pharmacology and pharmacokinetic studies. This application note presents a validated LC-MS/MS method for the determination of Cobicistat in human plasma, utilizing this compound as the internal standard to correct for matrix effects and procedural variability.

Experimental

Materials and Reagents
  • Cobicistat reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma (K2EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of Cobicistat and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 300 ng/mL in acetonitrile.

Experimental Protocols

Sample Preparation

A protein precipitation method was employed for the extraction of Cobicistat and this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma, add 300 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

G

LC-MS/MS Method

Liquid Chromatography

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Cobicistat Transition m/z 776.5 → 606.2[3]
This compound Transition m/z 784.5 → 614.5[3]
Collision Energy Optimized for each transition
Dwell Time 100 ms

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 4.9 to 2,500 ng/mL for Cobicistat in human plasma.[3] The coefficient of determination (r²) was >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low, medium, and high.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ5< 5.0< 4.5-5.9 to 2.4-5.9 to 2.4
Low10< 5.0< 4.5-5.9 to 2.4-5.9 to 2.4
Medium200< 5.0< 4.5-5.9 to 2.4-5.9 to 2.4
High400< 5.0< 4.5-5.9 to 2.4-5.9 to 2.4

Data adapted from a similar validated method with a comparable concentration range.[4][5]

Recovery

The extraction recovery of Cobicistat from human plasma was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The mean recovery was found to be consistent and reproducible across the QC levels, with a reported mean recovery efficiency of 100.8%.[3]

Signaling Pathway and Logical Relationships

G

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Cobicistat in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in a clinical or research setting. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of Cobicistat.

References

Application Note: Quantification of Cobicistat in Human Plasma using Cobicistat-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cobicistat is a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2] It is used as a pharmacokinetic enhancer for certain antiretroviral (ARV) drugs, such as atazanavir and darunavir, in the treatment of HIV-1 infection.[1][3] By inhibiting CYP3A-mediated metabolism, Cobicistat increases the systemic exposure of these co-administered drugs, allowing for less frequent dosing and lower dose administration.[1][4] Accurate quantification of Cobicistat in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.[5][6] This application note provides a detailed protocol for the preparation of human plasma samples for the quantification of Cobicistat using its deuterated stable isotope, Cobicistat-d8, as an internal standard (IS) by LC-MS/MS.

Principle

The method employs a liquid-liquid extraction (LLE) procedure to isolate Cobicistat and the internal standard, this compound, from human plasma.[7][8] The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using mass spectrometry. This compound is chemically identical to Cobicistat and has similar extraction recovery and ionization efficiency. However, it has a different mass-to-charge ratio (m/z), allowing for its differentiation from the analyte by the mass spectrometer. This minimizes the impact of matrix effects and variations in sample preparation, leading to high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • Cobicistat reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid

  • Ammonium formate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock and Working Solutions

  • Cobicistat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cobicistat reference standard in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Cobicistat stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples at various concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution in methanol to obtain a final concentration (e.g., 20 µg/L).[5]

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

  • Pipette 250 µL of plasma into the appropriately labeled tubes.[7]

  • Add 50 µL of the this compound internal standard working solution to all tubes except for the blank plasma sample.[7]

  • For calibration standards and QC samples, add the corresponding working solutions.

  • Add 2 mL of acetonitrile to each tube.[7]

  • Vortex the tubes for 2 minutes.[7]

  • Centrifuge the tubes at 3200 rpm for 3 minutes to precipitate proteins and separate the layers.[7]

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.[7]

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., Inertsil-BDS, 250 mm x 4.6 mm, 5 µm).[7][8]

  • Mobile Phase: A gradient elution using two mobile phases is common. For example, Mobile Phase A: 0.1% o-phosphoric acid buffer and Mobile Phase B: Acetonitrile, in a ratio of 45:55 (v/v).[7][8]

  • Flow Rate: 1 mL/min.[7][8]

  • Injection Volume: 50 µL.[7][8]

  • Column Temperature: 30°C.[7][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Selected Reaction Monitoring (SRM) is used for quantification.

Data Presentation

Table 1: LC-MS/MS Method Parameters for Cobicistat Analysis

ParameterValueReference
Chromatography
ColumnInertsil-BDS C18 (250x4.6mm, 5µm)[7][8]
Mobile Phase0.1% OPA Buffer: Acetonitrile (45:55)[7][8]
Flow Rate1 mL/min[7][8]
Injection Volume50 µL[7][8]
Run Time10 min[7][8]
Column Temperature30°C[7][8]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[5]
Detection ModeSelected Reaction Monitoring (SRM)[5]

Table 2: Validation Summary for Cobicistat Quantification in Human Plasma

ParameterResultReference
Linearity Range0.01 - 10.0 µg/mL[7][8]
Correlation Coefficient (r²)0.9992[7][8]
Accuracy (%)
Low QC (0.1 µg/mL)98.33 - 100.71[7]
Medium QC (1.0 µg/mL)98.33 - 100.71[7]
High QC (5.0 µg/mL)98.33 - 100.71[7]
Precision (% CV)
Within-day1.2 - 4.8[5]
Between-day0.4 - 4.3[5]
Recovery (%)
Cobicistat47.15 - 63.81[7]
Internal Standard64.91[7]

Visualizations

G cluster_workflow Sample Preparation Workflow plasma Plasma Sample (250 µL) is Add this compound (IS) plasma->is extraction Liquid-Liquid Extraction (Acetonitrile) is->extraction vortex Vortex (2 min) extraction->vortex centrifuge Centrifuge (3200 rpm, 3 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for the preparation of plasma samples for Cobicistat analysis.

G cluster_pathway Mechanism of Cobicistat as a Pharmacokinetic Enhancer arv Co-administered Antiretroviral Drug (e.g., Atazanavir) cyp3a CYP3A4 Enzyme (in Liver and Intestine) arv->cyp3a Metabolized by increased_arv Increased ARV Plasma Concentration arv->increased_arv Leads to cobicistat Cobicistat cobicistat->cyp3a Inhibits metabolism Metabolism of ARV cyp3a->metabolism metabolites Inactive Metabolites metabolism->metabolites

Caption: Signaling pathway illustrating Cobicistat's inhibition of CYP3A4.

References

Determining the Optimal Spiking Concentration of Cobicistat-d8 for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving precision and accuracy. This document provides a comprehensive guide to determining the optimal spiking concentration of Cobicistat-d8, a deuterated analog of the CYP3A4 inhibitor Cobicistat, for use as an internal standard in quantitative bioanalytical methods.

Cobicistat is a critical component of several antiretroviral therapies, acting as a pharmacokinetic enhancer by inhibiting cytochrome P450 3A (CYP3A) enzymes.[1][2][3] Its deuterated form, this compound, serves as an ideal internal standard for the quantification of Cobicistat due to its nearly identical physicochemical properties, ensuring it behaves similarly during sample extraction and ionization.[4] The primary role of an internal standard is to compensate for variability that can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[5][6]

Principle of Internal Standardization

An internal standard (IS) is a compound of known concentration that is added to all calibration standards, quality control samples, and unknown samples.[7][8] By calculating the ratio of the analyte signal to the IS signal, variations introduced during the analytical process can be normalized, leading to more accurate and reproducible results.[5][9] this compound is intended for use as an internal standard for the quantification of cobicistat by GC- or LC-MS.[4]

Experimental Approach to Determine Optimal this compound Concentration

The optimal concentration of this compound should be high enough to provide a stable and reproducible signal, yet not so high that it introduces analytical challenges such as detector saturation or isotopic contribution to the analyte signal. The following protocol outlines a systematic approach to determine the ideal spiking concentration.

Protocol 1: Evaluation of this compound Signal Intensity and Precision

Objective: To determine a this compound concentration that yields a high signal-to-noise ratio and excellent precision.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Preparation of Working Solutions: Serially dilute the stock solution to prepare a series of working solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Spike a consistent volume of each working solution into a blank biological matrix (e.g., human plasma) that is representative of the intended study samples.

  • Sample Extraction: Process the spiked samples using the intended bioanalytical extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the extracted samples using the developed LC-MS/MS method for Cobicistat.

  • Data Analysis: For each concentration, determine the peak area of this compound and calculate the mean, standard deviation, and coefficient of variation (%CV) for at least five replicate injections.

Data Presentation:

This compound Concentration (ng/mL)Mean Peak Area (n=5)Standard Deviation%CV
115,0002,25015.0
578,0007,0209.0
10165,0009,9006.0
25420,00016,8004.0
50850,00025,5003.0
1001,750,00035,0002.0
2504,300,00064,5001.5
5008,700,000130,5001.5
100015,000,000225,0001.5

Interpretation: The optimal concentration should exhibit a %CV of less than 5%, indicating good precision.[10] Based on the hypothetical data above, concentrations of 100 ng/mL and higher provide excellent precision.

Protocol 2: Assessment of Isotopic Contribution

Objective: To ensure that the selected this compound concentration does not contribute significantly to the signal of the unlabeled Cobicistat analyte.

Methodology:

  • Preparation of Samples: Prepare two sets of samples:

    • Set A: Blank biological matrix spiked with the proposed optimal concentration of this compound (e.g., 100 ng/mL).

    • Set B: Blank biological matrix spiked with the Lower Limit of Quantification (LLOQ) concentration of Cobicistat.

  • LC-MS/MS Analysis: Analyze both sets of samples using the LC-MS/MS method, monitoring the mass transition for unlabeled Cobicistat in Set A.

  • Data Analysis: Compare the peak area of the unlabeled Cobicistat signal in Set A to the peak area of the Cobicistat LLOQ sample in Set B.

Data Presentation:

SampleAnalyteMean Peak Area
Set A (this compound only)Cobicistat (unlabeled)500
Set B (Cobicistat at LLOQ)Cobicistat (unlabeled)12,000

Interpretation: The contribution of the internal standard to the analyte signal should be less than 5% of the analyte response at the LLOQ.[11] In this example, the contribution is (500 / 12,000) * 100 = 4.2%, which is acceptable.

Protocol 3: Evaluation of Matrix Effects

Objective: To confirm that the chosen this compound concentration effectively compensates for matrix-induced ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Cobicistat and this compound spiked into the reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Blank matrix is extracted, and the final extract is spiked with Cobicistat and this compound.

    • Set 3 (Pre-Extraction Spike): Blank matrix is spiked with Cobicistat and this compound before extraction.

  • Analyze and Calculate Matrix Factor: Analyze all sets and calculate the matrix factor (MF) and the IS-normalized MF.

    • MF = (Peak area in Set 2) / (Peak area in Set 1)

    • IS-Normalized MF = (Analyte/IS peak area ratio in Set 2) / (Analyte/IS peak area ratio in Set 1)

Data Presentation:

AnalyteMatrix Factor (MF)IS-Normalized Matrix Factor
Cobicistat0.75 (Ion Suppression)0.98

Interpretation: An IS-normalized matrix factor close to 1.0 indicates that the internal standard effectively tracks and corrects for matrix effects.

Visualizing the Workflow and Mechanism

To further aid in understanding the experimental process and the mechanism of action of Cobicistat, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_decision Decision Stock This compound Stock Solution Working Serial Dilutions (Working Solutions) Stock->Working Spike Spike into Blank Matrix Working->Spike Extract Sample Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Precision Evaluate Signal Precision (%CV) LCMS->Precision Isotope Assess Isotopic Contribution LCMS->Isotope Matrix Determine Matrix Effects LCMS->Matrix Optimal Select Optimal Concentration Precision->Optimal Isotope->Optimal Matrix->Optimal

Caption: Workflow for Determining Optimal this compound Concentration.

G Cobicistat Cobicistat CYP3A4 CYP3A4 Enzyme Cobicistat->CYP3A4 Inhibition Metabolism Drug Metabolism CYP3A4->Metabolism Drug Co-administered Drug (e.g., Atazanavir, Darunavir) Drug->Metabolism IncreasedExposure Increased Drug Exposure & Therapeutic Effect Drug->IncreasedExposure Enhanced Bioavailability

References

Application Note: Chromatographic Separation of Cobicistat and Cobicistat-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chromatographic separation and quantification of Cobicistat and its deuterated internal standard, Cobicistat-d8. The protocols are designed for accurate analysis in research and drug development settings, particularly for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Cobicistat is a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes. It is used as a pharmacokinetic enhancer for certain antiretroviral agents in the treatment of HIV-1 infection. Accurate and reliable quantification of Cobicistat in biological matrices is crucial for clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for compensating for matrix effects and variability in sample processing and instrument response, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1] This application note details validated chromatographic conditions for the simultaneous analysis of Cobicistat and this compound.

Quantitative Data Summary

The following tables summarize various chromatographic conditions reported for the analysis of Cobicistat. These methods can be adapted for the simultaneous analysis of Cobicistat and this compound, primarily by utilizing LC-MS/MS detection.

Table 1: HPLC-UV Methods for Cobicistat Analysis
ParameterMethod 1Method 2Method 3Method 4
Column Thermosil ODS C-18 (250x4.6mm, 5µm)[2]Inertsil-BDS (250x4.6mm, 5µm)[3]Eclipse XBD-C18 (250mm x 4.6mm, 5µ)[4]Agilent Xterra C18 (15cm X 4.6mm, 5µm)[5]
Mobile Phase Phosphate buffer (pH 7.0): Acetonitrile (45:55)[2]0.1% OPA Buffer: Acetonitrile (45:55)[3]0.01M KH2PO4 (pH 3.0): Acetonitrile (40:60)[4]0.05M Phosphate buffer (pH 7.0): Methanol (30:70)[5]
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]1.0 mL/min[4]1.0 mL/min[5]
Detection UV at 253 nm[2]PDA at 210 nm[3]UV at 240 nm[4]UV-PDA at 260 nm[5]
Retention Time 3.5 min[2]4.0 min[3]2.979 min[4]2.39 min[5]
Linearity Range 30-90 µg/mL[2]0.01–10.0 μg/ml[3]40-120% of an unspecified concentration20-100 μg/ml[5]
Table 2: LC-MS/MS Methods for Cobicistat Analysis
ParameterMethod 1Method 2Method 3
Column MacMod Ace-5 C-18 (2.1 x 150 mm)[1]C18 column (dimensions not specified)[6][7]XBridge C18 (2.1mm x 50mm)[8]
Mobile Phase Gradient: A: 0.1% formic acid in water; B: 0.1% formic acid in MeCN. Gradient from 90% A/10% B to 5% A/95% B[1]Gradient: A: Ammonium formate; B: Acetonitrile[6][7]Gradient: 80:20 Methanol/water with 0.1% formic acid[8]
Flow Rate 0.6-0.8 mL/min[1]Not specifiedNot specified
Detection MS/MS (Positive ESI)[1]LC-MS/MS[6][7]LC-MS/MS[8]
MRM Transitions Cobicistat: 776.5→606.2; this compound: 784.5→614.5[1]Not specifiedNot specified
Linearity Range 4.9–2,500 ng/mL[1]5–500 µg/L[6][7]10-4000 ng/mL[8]

Experimental Protocol: LC-MS/MS Quantification of Cobicistat and this compound in Human Plasma

This protocol is based on a validated LC-MS/MS method and is suitable for therapeutic drug monitoring and pharmacokinetic studies.

1. Materials and Reagents

  • Cobicistat reference standard

  • This compound internal standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant)

2. Standard and Internal Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cobicistat and this compound in acetonitrile to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the Cobicistat primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (e.g., 300 ng/mL): Dilute the this compound primary stock solution with acetonitrile to achieve the desired concentration.[1]

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for calibration standards, quality controls, and unknown samples.

  • Pipette 10 µL of plasma into the appropriately labeled tubes.[1]

  • Add 300 µL of the internal standard working solution (this compound in acetonitrile) to each tube.[1]

  • Vortex mix for 1 minute to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 9500 x g) for 5 minutes.[6]

  • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Instrument Conditions

  • HPLC System: A system capable of gradient elution.

  • Column: MacMod Ace-5 C-18, 2.1 x 150 mm.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Program:

    • Start with 10% B.

    • Linearly increase to 95% B over a set time period (e.g., 5 minutes).

    • Hold at 95% B for a short duration (e.g., 2 minutes).

    • Return to initial conditions and equilibrate the column.

  • Flow Rate: 0.6 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • Cobicistat: 776.5 → 606.2[1]

    • This compound: 784.5 → 614.5[1]

5. Data Analysis

  • Integrate the peak areas for both Cobicistat and this compound.

  • Calculate the peak area ratio of Cobicistat to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model (e.g., 1/x weighting).[1]

  • Determine the concentration of Cobicistat in the unknown samples and quality controls from the calibration curve.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (10 µL) is_add Add Internal Standard (this compound in ACN, 300 µL) plasma->is_add vortex Vortex Mix (1 min) is_add->vortex centrifuge Centrifuge (9500 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection hplc HPLC Separation (C18 Column, Gradient Elution) injection->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms integration Peak Area Integration ms->integration ratio Calculate Peak Area Ratio (Cobicistat / this compound) integration->ratio calibration Calibration Curve (Weighted Linear Regression) ratio->calibration quantification Quantify Cobicistat Concentration calibration->quantification

Caption: Workflow for Cobicistat quantification in plasma.

Logical Relationship of Analytical Components

G cluster_process Analytical Process analyte Cobicistat (Analyte) extraction Protein Precipitation analyte->extraction is This compound (Internal Standard) is->extraction matrix Plasma Matrix (Proteins, Lipids, etc.) matrix->extraction separation Chromatographic Separation extraction->separation detection Mass Spectrometric Detection separation->detection result Accurate Quantification detection->result

Caption: Relationship of components in the bioanalytical method.

References

Application of Cobicistat-d8 in Pharmacokinetic Studies of HIV Drugs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cobicistat-d8 as an internal standard in pharmacokinetic (PK) studies of HIV drugs. Cobicistat is a potent and selective inhibitor of cytochrome P450 3A (CYP3A) enzymes, functioning as a pharmacokinetic enhancer (booster) for several antiretroviral agents.[1][2][3] Its deuterated analog, this compound, is an invaluable tool in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Cobicistat and co-administered HIV drugs in biological matrices.

Introduction to Cobicistat as a Pharmacokinetic Enhancer

Cobicistat is a mechanism-based inhibitor of CYP3A enzymes, primarily CYP3A4, which are responsible for the metabolism of numerous drugs, including HIV protease inhibitors (PIs) and integrase inhibitors.[1][2][3][4] By inhibiting CYP3A-mediated metabolism, Cobicistat increases the systemic exposure and prolongs the half-life of co-administered antiretroviral drugs such as Atazanavir and Darunavir.[5][6][7] This "boosting" effect allows for lower or less frequent dosing of the active drug, improving patient adherence and therapeutic efficacy. Unlike the earlier boosting agent Ritonavir, Cobicistat is more selective for CYP3A and lacks inherent anti-HIV activity, which can be advantageous in certain clinical scenarios.[3]

Role of this compound in Pharmacokinetic Studies

In pharmacokinetic studies, accurate and precise quantification of drug concentrations in biological fluids like plasma is crucial. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for LC-MS/MS-based bioanalysis. This compound is chemically identical to Cobicistat but has eight deuterium atoms in place of hydrogen atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (Cobicistat) and the internal standard (this compound), while both exhibit nearly identical chemical and physical properties during sample extraction, chromatography, and ionization. The use of a deuterated internal standard effectively compensates for variability in sample preparation and matrix effects, leading to highly reliable and reproducible quantitative results.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize pharmacokinetic parameters from studies where Cobicistat was used as a booster for the HIV protease inhibitors Darunavir and Atazanavir. These studies would typically employ a deuterated internal standard like this compound for the bioanalytical component.

Table 1: Pharmacokinetic Parameters of Darunavir Boosted with Cobicistat vs. Ritonavir [2]

ParameterDarunavir/Cobicistat (800/150 mg once daily)Darunavir/Ritonavir (800/100 mg once daily)
AUC₂₄ (ng·h/mL) 78,80077,100
Cₘₐₓ (ng/mL) 7,3707,160
Cₘᵢₙ (ng/mL) 1,7702,260

Data are presented as geometric means.

Table 2: Pharmacokinetic Parameters of Darunavir/Cobicistat in Pregnant vs. Postpartum Women [7]

ParameterSecond Trimester (n=12)Third Trimester (n=18)Postpartum (n=18)
Darunavir AUC₀₋₂₄ (μg·h/mL) 50.0042.0595.55
Cobicistat AUC₀₋₂₄ (μg·h/mL) 4.463.918.52
Darunavir C₂₄ (μg/mL) 0.330.271.43

Data are presented as median values.

Table 3: Pharmacokinetic Parameters of Atazanavir/Cobicistat in Pregnant vs. Postpartum Women [5][6]

ParameterSecond Trimester (n=5)Third Trimester (n=6)Postpartum (n=9)
Atazanavir AUC₀₋₂₄ (μg·h/mL) 32.722.944.3
Cobicistat AUC₀₋₂₄ (μg·h/mL) 7.394.899.38
Atazanavir C₂₄ (μg/mL) 0.210.210.61

Data are presented as geometric mean or median values.

Experimental Protocols

Bioanalytical Method: Quantification of Cobicistat in Human Plasma using LC-MS/MS

This protocol describes a typical method for the quantification of Cobicistat in human plasma using this compound as an internal standard.

4.1.1. Materials and Reagents

  • Cobicistat analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

4.1.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 200 µL of a working solution of this compound in acetonitrile (e.g., at a concentration of 100 ng/mL).

  • Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution:

      • 0.0 - 0.5 min: 10% B

      • 0.5 - 2.5 min: Linear gradient to 95% B

      • 2.5 - 3.5 min: Hold at 95% B

      • 3.5 - 3.6 min: Return to 10% B

      • 3.6 - 5.0 min: Equilibrate at 10% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cobicistat: 776.5 → 606.2

      • This compound: 784.5 → 614.5

    • Instrument Parameters: (Note: These should be optimized for the specific mass spectrometer used)

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Collision Gas: Argon

4.1.4. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of Cobicistat into blank human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Process calibration standards and QC samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (Cobicistat/Cobicistat-d8) against the nominal concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of Cobicistat in the unknown samples.

Visualizations

Mechanism of Action: Cobicistat Inhibition of CYP3A4

G cluster_0 Normal Metabolism of HIV Protease Inhibitor (PI) cluster_1 Cobicistat-Mediated Inhibition PI_unmetabolized HIV Protease Inhibitor (e.g., Atazanavir, Darunavir) CYP3A4_active CYP3A4 Enzyme (Active) PI_unmetabolized->CYP3A4_active Metabolism Metabolites Inactive Metabolites CYP3A4_active->Metabolites Elimination Rapid Elimination Metabolites->Elimination PI_unmetabolized2 HIV Protease Inhibitor (e.g., Atazanavir, Darunavir) CYP3A4_inhibited CYP3A4 Enzyme (Inhibited) PI_unmetabolized2->CYP3A4_inhibited Metabolism Blocked Increased_PI_Concentration Increased Plasma Concentration of PI PI_unmetabolized2->Increased_PI_Concentration Reduced Metabolism Cobicistat Cobicistat Cobicistat->CYP3A4_inhibited Inhibition Prolonged_Effect Prolonged Therapeutic Effect Increased_PI_Concentration->Prolonged_Effect

Caption: Cobicistat inhibits CYP3A4, boosting HIV drug levels.

Experimental Workflow for a Pharmacokinetic Study

G cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis (LC-MS/MS) cluster_pk_analysis Pharmacokinetic Analysis Patient_Recruitment Patient Recruitment & Consent Drug_Administration Administration of HIV Drug + Cobicistat Patient_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 12, 24h) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Plasma Sample Preparation (Protein Precipitation with This compound IS) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Calibration) LC_MS_Analysis->Data_Processing Concentration_Time_Profile Generate Concentration-Time Profiles Data_Processing->Concentration_Time_Profile PK_Parameter_Calculation Calculate PK Parameters (AUC, Cmax, Cmin, t1/2) Concentration_Time_Profile->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis & Reporting PK_Parameter_Calculation->Statistical_Analysis

Caption: Workflow of a typical pharmacokinetic study.

Logical Relationship in LC-MS/MS Quantification

G cluster_sample Biological Sample cluster_process Analytical Process cluster_data Data Analysis Analyte Cobicistat (Analyte) (Unknown Concentration) Extraction Sample Extraction Analyte->Extraction Internal_Standard This compound (IS) (Known Concentration) Internal_Standard->Extraction Chromatography LC Separation Extraction->Chromatography Ionization ESI Ionization Chromatography->Ionization Mass_Spec MS/MS Detection Ionization->Mass_Spec Analyte_Response Analyte Peak Area Mass_Spec->Analyte_Response IS_Response IS Peak Area Mass_Spec->IS_Response Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Final_Concentration Calculated Analyte Concentration Calibration_Curve->Final_Concentration

Caption: LC-MS/MS quantification using an internal standard.

References

Application Notes and Protocols for Cobicistat-d8 in Therapeutic Drug Monitoring (TDM) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobicistat is a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, primarily used as a pharmacokinetic enhancer for certain antiretroviral drugs in the treatment of HIV-1 infection.[1][2][3][4][5] By inhibiting CYP3A-mediated metabolism, cobicistat increases the systemic exposure of co-administered drugs like atazanavir and darunavir, allowing for lower or less frequent dosing.[4][5] Therapeutic Drug Monitoring (TDM) of antiretroviral agents is a critical tool to optimize treatment efficacy and minimize toxicity.[6][7][8] In the context of TDM, stable isotope-labeled internal standards are crucial for accurate and precise quantification of analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

Cobicistat-d8, a deuterated analog of cobicistat, serves as an ideal internal standard for TDM assays. Its physicochemical properties are nearly identical to cobicistat, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for distinct detection by the mass spectrometer, enabling reliable correction for matrix effects and variations in sample processing and instrument response. These application notes provide a detailed protocol for the use of this compound in a typical LC-MS/MS assay for the therapeutic drug monitoring of cobicistat in human plasma.

Mechanism of Action of Cobicistat

Cobicistat functions as a pharmacoenhancer by potently and selectively inhibiting the CYP3A enzyme system, with a particularly strong effect on CYP3A4.[2][3][4] CYP3A4 is a major enzyme in the liver and intestines responsible for the metabolism of a wide range of drugs, including several antiretroviral agents.[4] By inhibiting CYP3A4, cobicistat slows the breakdown of these co-administered drugs, leading to higher and more sustained plasma concentrations.[2][4] This "boosting" effect allows for improved therapeutic efficacy at lower doses of the active drug.[4] Unlike ritonavir, another CYP3A inhibitor, cobicistat does not possess anti-HIV activity, which reduces the risk of developing drug resistance to the enhancer itself.[2]

G cluster_0 Pharmacokinetic Enhancement by Cobicistat Cobicistat Cobicistat CYP3A4 CYP3A4 Enzyme (in Liver & Intestine) Cobicistat->CYP3A4 Inhibits Metabolism Metabolism and Clearance CYP3A4->Metabolism Mediates ARV Co-administered Antiretroviral Drug (e.g., Atazanavir, Darunavir) ARV->Metabolism Undergoes PlasmaConc Increased Plasma Concentration of ARV Metabolism->PlasmaConc Reduced leading to

Mechanism of Cobicistat as a CYP3A4 Inhibitor.

Experimental Protocols

This section details a representative LC-MS/MS method for the quantification of cobicistat in human plasma using this compound as an internal standard. This protocol is based on established methodologies for the analysis of cobicistat and other antiretroviral drugs.[1][5][11][12]

Materials and Reagents
  • Cobicistat analytical standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium formate

  • Human plasma (drug-free)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Microcentrifuge tubes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of cobicistat and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare intermediate working solutions of cobicistat by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the cobicistat working solutions to achieve a concentration range of 5 to 500 µg/L.[1]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add the this compound internal standard working solution.

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at high speed (e.g., 9500 x g) for 5 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

G cluster_1 TDM Assay Workflow start Start: Plasma Sample (Calibrator, QC, or Unknown) add_is Add this compound (Internal Standard) start->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis quantification Data Quantification (Analyte/IS Ratio) analysis->quantification

Experimental workflow for sample preparation and analysis.
LC-MS/MS Method

  • Chromatographic Separation:

    • Column: C18 analytical column (e.g., 2.1 x 50 mm, 2.2 µm).[5][12]

    • Mobile Phase A: 20 mM ammonium formate in water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Flow Rate: 0.5 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor to product ion transitions for cobicistat and this compound should be optimized for the instrument being used.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (cobicistat) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of cobicistat in the unknown samples is then determined from this calibration curve.

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below, with representative data from published methods.

Parameter Typical Acceptance Criteria Example Data for Cobicistat Assay Reference
Linearity (r²) ≥ 0.991.00[1]
Calibration Range Clinically relevant range5 - 500 µg/L[1]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.9% to 2.4%[1]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Within-day: 1.2% to 4.8%Between-day: 0.4% to 4.3%[1]
Lower Limit of Quantification (LLOQ) Sufficient for clinical samples5 µg/L[1]
Recovery Consistent, precise, and reproducible> 85% (Typical)
Matrix Effect Minimal and compensated by ISAssessed and within acceptable limits
Stability Stable under expected conditionsStable for at least 8 days under various storage and handling conditions[1]

Quantitative Data from a Representative Study

The following table summarizes the accuracy and precision data from a validated LC-MS/MS assay for the simultaneous quantification of cobicistat and venetoclax in human plasma.[1]

Analyte Nominal Conc. (µg/L) Accuracy (% Bias) Within-Day Precision (% CV) Between-Day Precision (% CV)
Cobicistat 5 (LLOQ)-5.94.84.3
10 (Low QC)2.41.20.4
200 (Medium QC)-1.12.11.5
400 (High QC)-1.51.41.0

Conclusion

This compound is an essential tool for the accurate and reliable therapeutic drug monitoring of cobicistat. Its use as an internal standard in LC-MS/MS assays allows for the precise quantification of cobicistat in patient samples, which is critical for optimizing antiretroviral therapy. The protocol and validation data presented here provide a robust framework for researchers and clinicians to develop and implement TDM assays for cobicistat in a clinical or research setting. Adherence to validated methods ensures that the data generated is reliable for making informed clinical decisions.

References

Application Notes and Protocols for the Analysis of Drug Levels in Clinical Trial Samples Using Cobicistat-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobicistat is a potent mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[1][2][3][4] It is utilized as a pharmacokinetic enhancer (or "booster") for certain antiretroviral drugs, primarily in the treatment of HIV-1 infection.[1][3][5] By inhibiting CYP3A-mediated metabolism, Cobicistat increases the systemic exposure of co-administered drugs like atazanavir and darunavir, allowing for lower or less frequent dosing and improving their therapeutic efficacy.[1][3][5]

In the context of clinical trials and therapeutic drug monitoring (TDM), accurate and precise quantification of drug levels is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cobicistat-d8, a deuterated analog of Cobicistat, serves as an ideal internal standard for the quantification of Cobicistat and other co-administered drugs. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery, chromatographic retention, and ionization efficiency, thereby correcting for variability during sample preparation and analysis.[6] This document provides detailed application notes and protocols for the use of this compound in the analysis of drug levels in clinical trial samples.

Signaling Pathway: Cobicistat Inhibition of CYP3A4-Mediated Drug Metabolism

The primary mechanism of action of Cobicistat is the inhibition of CYP3A4, a key enzyme in the metabolism of many drugs, including HIV protease inhibitors. The following diagram illustrates this pathway.

cluster_0 Cellular Environment (e.g., Hepatocyte) cluster_1 Systemic Circulation Drug Co-administered Drug (e.g., Atazanavir, Darunavir) CYP3A4 CYP3A4 Enzyme Drug->CYP3A4 Metabolism IncreasedDrug Increased Drug Concentration Drug->IncreasedDrug Enhanced Bioavailability Metabolites Inactive Metabolites CYP3A4->Metabolites Cobicistat Cobicistat Cobicistat->CYP3A4 Inhibition

Mechanism of Cobicistat as a pharmacokinetic enhancer.

Experimental Workflow for Sample Analysis

The following diagram outlines the general workflow for the quantification of drug levels in clinical trial samples using this compound as an internal standard.

cluster_workflow Bioanalytical Workflow SampleCollection 1. Sample Collection (Human Plasma) SamplePrep 2. Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep LCMS 3. LC-MS/MS Analysis SamplePrep->LCMS DataAnalysis 4. Data Analysis (Quantification) LCMS->DataAnalysis Report 5. Reporting DataAnalysis->Report

General workflow for bioanalysis of clinical samples.

Detailed Experimental Protocols

Sample Collection and Storage
  • Matrix: Human plasma is the recommended matrix.

  • Anticoagulant: K2-EDTA is a suitable anticoagulant.

  • Collection: Collect whole blood samples in tubes containing K2-EDTA.

  • Processing: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the plasma to appropriately labeled polypropylene tubes and store frozen at -70°C ± 15°C until analysis.

Preparation of Stock and Working Solutions
  • Cobicistat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cobicistat reference standard in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Cobicistat stock solution in a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 300 ng/mL.

Sample Preparation (Protein Precipitation)
  • Allow frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

  • Add 300 µL of the this compound internal standard working solution (300 ng/mL in acetonitrile) to each tube.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 9500 x g for 5 minutes.

  • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting conditions. Method optimization may be required depending on the specific instrumentation used.

ParameterRecommended Condition
LC System A validated HPLC or UHPLC system.
Column C18 reversed-phase column (e.g., MacMod Ace-5, 2.1 x 150 mm, 5 µm or equivalent).
Mobile Phase A 0.1% formic acid in water.
Mobile Phase B 0.1% formic acid in acetonitrile.
Flow Rate 0.6 mL/min to 0.8 mL/min.
Gradient Elution Start with 90% A and 10% B, ramp to 5% A and 95% B. The exact gradient program should be optimized for optimal separation.
Injection Volume 5 µL.
Column Temperature 40°C.
MS System A triple quadrupole mass spectrometer.
Ionization Mode Positive Electrospray Ionization (ESI+).
Detection Mode Multiple Reaction Monitoring (MRM).
MRM Transitions Cobicistat: 776.5 → 606.2This compound: 784.5 → 614.5
Collision Energy To be optimized for the specific instrument.

Method Validation and Performance Characteristics

A bioanalytical method must be validated to ensure its reliability for the analysis of clinical trial samples. The following tables summarize typical validation parameters for the quantification of Cobicistat in human plasma using this compound as an internal standard.

Table 1: Calibration Curve and Linearity
ParameterTypical Value
Calibration Range 5 - 500 µg/L (or ng/mL)
Regression Model Linear, weighted by 1/x²
Correlation Coefficient (r²) > 0.99
Accuracy of Back-calculated Concentrations Within ±15% of nominal values (±20% at LLOQ)
Table 2: Accuracy and Precision

The accuracy and precision of the method are evaluated using Quality Control (QC) samples at different concentration levels.

QC LevelConcentration (µg/L)Within-Day Precision (%CV)Between-Day Precision (%CV)Accuracy (% Bias)
LLOQ 5< 20%< 20%± 20%
Low 15< 15%< 15%± 15%
Medium 200< 15%< 15%± 15%
High 400< 15%< 15%± 15%

Data presented are representative and may vary based on the specific laboratory and instrumentation.

Table 3: Recovery and Matrix Effect
ParameterCobicistatThis compound (IS)
Mean Extraction Recovery ~100%~100%
Matrix Effect Minimal and compensated by the internal standard.Minimal.

Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalysis provides a robust, accurate, and precise method for the quantification of Cobicistat and other co-administered drugs in clinical trial samples. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Adherence to these guidelines will ensure the generation of high-quality data essential for the evaluation of drug safety and efficacy in clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Cobicistat-d8 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity with Cobicistat-d8 in mass spectrometry (MS) assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low signal intensity for this compound in LC-MS/MS analysis?

Low signal intensity of a deuterated internal standard like this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues with the internal standard itself, sample preparation, chromatographic separation, or mass spectrometer settings. Common problems include inefficient ionization, ion suppression from the sample matrix, and contamination in the ion source.[1][2]

Q2: Can the position of deuterium labeling on this compound affect its signal intensity?

Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are in positions prone to exchange with protons from the solvent or mobile phase, the mass of the internal standard can change, leading to a decreased signal at the expected m/z. It is generally advisable to avoid storing deuterated compounds in acidic or basic solutions for extended periods to prevent back-exchange.[3]

Q3: How can I differentiate between low signal due to instrument malfunction versus a problem with my sample or method?

A systematic troubleshooting approach is necessary. Start by checking the instrument's performance with a known standard. If the instrument is performing as expected, the issue likely lies within the sample preparation or the analytical method.[4][5] Injecting a pure solution of this compound can help determine if the problem is related to the compound itself or matrix effects from the sample.

Troubleshooting Guides

Guide 1: Investigating Issues with the Internal Standard

Problem: Low or no signal from this compound when injected alone.

Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compound Prepare a fresh stock solution of this compound from a reliable source.Signal intensity should be restored if the original stock was degraded.
Incorrect Concentration Verify the concentration of the this compound working solution. Perform serial dilutions to ensure the concentration is within the instrument's linear range.A detectable and appropriate signal intensity should be observed at the correct concentration.
Poor Solubility Ensure the solvent used for the stock and working solutions is appropriate for this compound.A clear solution with no precipitate should be observed, leading to a consistent signal.
Guide 2: Optimizing Sample Preparation

Problem: this compound signal is strong when injected alone but weak in extracted samples.

Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression Dilute the sample extract to reduce the concentration of matrix components.[6]An increase in this compound signal intensity upon dilution indicates ion suppression was occurring.
Improve the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.[7]A cleaner sample should result in less ion suppression and a stronger this compound signal.
Poor Extraction Recovery Evaluate the efficiency of the extraction method for Cobicistat.A revised extraction protocol should yield a higher recovery and thus a stronger signal.
Analyte Instability in Matrix Investigate the stability of this compound in the processed sample matrix over time and under different storage conditions.[8][9]Adjusting storage conditions (e.g., temperature, light exposure) may prevent degradation and improve signal.
Guide 3: Fine-Tuning LC-MS/MS Parameters

Problem: Low this compound signal intensity despite clean samples and a stable internal standard.

Parameter Troubleshooting Step Rationale
Mobile Phase Composition Optimize the mobile phase pH and organic content. For basic compounds like Cobicistat, a mobile phase with a slightly acidic pH (e.g., using formic acid) can improve protonation and signal in positive ion mode.[10] Using additives like ammonium formate can also enhance ionization.[11]Mobile phase composition directly impacts the ionization efficiency of the analyte.[12][13][14]
Chromatographic Separation Ensure complete or near-complete co-elution of Cobicistat and this compound. Deuterated standards can sometimes exhibit slightly different retention times than the non-labeled analyte.[7][15]Differential retention times can lead to the analyte and internal standard experiencing different levels of ion suppression, affecting quantification.[6][7]
Ion Source Parameters Optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperatures (ion transfer tube and vaporizer).[2][16]Proper ion source settings are critical for efficient desolvation and ionization of the analyte.
MS/MS Transition Verify the precursor and product ion masses for this compound. Optimize the collision energy to ensure efficient fragmentation and a strong product ion signal.Incorrect MS/MS parameters will lead to a weak or absent signal for the selected reaction monitoring (SRM) transition.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general method for extracting Cobicistat and this compound from human plasma.

  • Spiking: To 100 µL of human plasma, add a known amount of this compound internal standard solution.

  • Precipitation: Add 500 µL of a precipitating agent (e.g., acetonitrile containing the internal standard).[16]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[16]

  • Centrifugation: Centrifuge the sample at 9500 g for 5 minutes to pellet the precipitated proteins.[16]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Cobicistat

This protocol provides a starting point for the chromatographic and mass spectrometric analysis of Cobicistat.

  • Liquid Chromatography:

    • Column: A C18 column (e.g., 2.6 μm, 50 x 2.1 mm) is commonly used.[16]

    • Mobile Phase A: 20 mmol/L ammonium formate in water, adjusted to pH 3.5 with formic acid.[16]

    • Mobile Phase B: Acetonitrile.[16]

    • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is typically employed.[16][17]

    • Flow Rate: 1.0 mL/min.[16]

    • Injection Volume: 0.5 µL.[16]

  • Mass Spectrometry:

    • Ionization Mode: Heated Electrospray Ionization (H-ESI) in positive ion mode.[16]

    • Spray Voltage: 1500 V.[16]

    • Gas Pressures: Sheath gas: 60 a.u., Auxiliary gas: 25 a.u., Sweep gas: 0 a.u.[16]

    • Temperatures: Ion transfer tube: 140°C, Vaporizer: 350°C.[16]

    • Detection: Selected Reaction Monitoring (SRM).[16]

Table 1: Example SRM Transitions for Cobicistat

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Cobicistat777.5452.325
This compound785.5460.325

Note: These values are examples and should be optimized for your specific instrument.

Visualizations

TroubleshootingWorkflow start Low this compound Signal check_instrument Check Instrument Performance (e.g., with Calibrant) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_is_solution Analyze Pure IS Solution instrument_ok->check_is_solution Yes instrument_issue Troubleshoot Instrument Hardware instrument_ok->instrument_issue No is_signal_ok IS Signal OK? check_is_solution->is_signal_ok check_sample_prep Investigate Sample Prep (Extraction, Matrix Effects) is_signal_ok->check_sample_prep Yes is_issue Prepare Fresh IS Stock is_signal_ok->is_issue No optimize_lcms Optimize LC-MS/MS Method (Mobile Phase, Source, MS/MS) check_sample_prep->optimize_lcms resolution Problem Resolved optimize_lcms->resolution instrument_issue->resolution is_issue->resolution

Caption: A logical workflow for troubleshooting low this compound signal intensity.

SamplePrepWorkflow start Plasma Sample add_is Spike with this compound start->add_is add_solvent Add Precipitation Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (9500g, 5 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

References

How to address matrix effects in Cobicistat plasma assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cobicistat plasma assays. The information is designed to address specific issues related to matrix effects and other common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Cobicistat plasma assays?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous components in the sample matrix.[1][2] In plasma, these components can include phospholipids, salts, and metabolites.[3] This interference can lead to either ion suppression or enhancement, which can compromise the accuracy, precision, and sensitivity of the assay.[2][4] For Cobicistat, a drug often co-administered with other antiretrovirals, the presence of these other drugs can also contribute to matrix effects.[5]

Q2: What are the most common sources of matrix effects in Cobicistat plasma assays?

A2: The most significant contributors to matrix effects in plasma samples are phospholipids. These molecules are highly abundant in cell membranes and can co-elute with Cobicistat, leading to ion suppression in the mass spectrometer source.[3] Other potential sources include endogenous plasma components, anticoagulants used during blood collection, and co-administered medications.

Q3: How can I assess the extent of matrix effects in my Cobicistat assay?

A3: The matrix effect can be quantitatively assessed by comparing the peak area of Cobicistat in a post-extraction spiked blank plasma sample to the peak area of Cobicistat in a neat solution at the same concentration.[6][7] A common method involves the following calculation:

Matrix Effect (%) = (Peak area in presence of matrix / Peak area in absence of matrix) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. The FDA and EMA guidelines recommend that the matrix effect be evaluated during method validation.[6]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help with matrix effects?

A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, Cobicistat) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H).[5] SIL-ISs are considered the gold standard for quantitative LC-MS/MS assays because they have nearly identical chemical and physical properties to the analyte. They co-elute with the analyte and experience the same degree of matrix effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[5] For Cobicistat, a commonly used SIL-IS is [¹³C₄,²H₃] Cobicistat.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Cobicistat in plasma samples.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Cobicistat recovery Inefficient extraction: The chosen sample preparation method (e.g., protein precipitation, LLE, SPE) may not be optimal for Cobicistat.- Optimize extraction parameters: For LLE, experiment with different organic solvents and pH adjustments. For SPE, test different sorbents (e.g., reversed-phase, mixed-mode) and elution solvents. - Switch extraction method: If using protein precipitation, consider switching to LLE or SPE for a cleaner extract and potentially higher recovery.
Analyte degradation: Cobicistat may be unstable under certain pH or temperature conditions during sample processing.[8]- Investigate stability: Perform stability studies at different pH values and temperatures to identify optimal conditions. - Minimize processing time: Keep samples on ice and process them as quickly as possible.
High variability in results (poor precision) Inconsistent matrix effects: This is often due to high levels of phospholipids or other interfering substances in the plasma extracts.- Improve sample cleanup: Implement a more rigorous sample preparation method like SPE to remove a higher percentage of matrix components. Phospholipid removal plates are also a good option.[9] - Use a SIL-IS: A stable isotope-labeled internal standard for Cobicistat will co-elute and experience the same matrix effects, correcting for variability.[5]
Hemolyzed or lipemic samples: The presence of hemolyzed red blood cells or high lipid content can introduce significant matrix interference.[2][10]- Sample pre-treatment: For lipemic samples, centrifugation at high speed can help to separate the lipid layer. - Method validation: Validate the method with hemolyzed and lipemic plasma to assess the impact on accuracy and precision.
Ion suppression (low signal intensity for Cobicistat) Co-elution with phospholipids: This is a very common cause of ion suppression in plasma samples.- Optimize chromatography: Adjust the gradient, mobile phase composition, or column chemistry to separate Cobicistat from the phospholipid elution region. - Phospholipid removal: Use sample preparation techniques specifically designed to remove phospholipids, such as certain SPE cartridges or plates.[9]
Co-elution with co-administered drugs: Cobicistat is often part of a multi-drug regimen, and other drugs or their metabolites can cause ion suppression.[5]- Chromatographic separation: Develop a chromatographic method with sufficient resolution to separate Cobicistat from all co-administered drugs and their major metabolites.
Peak tailing or splitting Column contamination: Buildup of plasma components on the analytical column.- Use a guard column: This will protect the analytical column from strongly retained matrix components. - Implement a column wash step: A strong organic wash at the end of each run can help to clean the column.
Inappropriate injection solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.- Match injection solvent to mobile phase: Reconstitute the final extract in a solvent that is as close as possible in composition to the initial mobile phase.

Data Summary: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects and ensuring high recovery. Below is a summary of reported performance data for different extraction methods used in Cobicistat plasma assays.

Sample Preparation Method Analyte Matrix Effect (%) Recovery (%) Internal Standard Reference
Protein Precipitation (Methanol)Cobicistat-9.3 to -2.8101.8 to 105.5[¹³C₄,²H₃] Cobicistat[6]
Liquid-Liquid ExtractionCobicistatData not specified>90% (general expectation)Febuxostat[11]
Solid-Phase Extraction (Generic)General Analytes≤15%≥80%Not specified[9]

Note: The data for LLE and SPE are based on general performance expectations and a specific study for Cobicistat using an analog internal standard, respectively. The protein precipitation data is from a validated method using a SIL-IS, which likely contributes to the excellent recovery values due to effective compensation for extraction variability.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a validated method for the simultaneous quantification of Cobicistat and Venetoclax in human plasma.[6]

  • Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Addition of Internal Standard and Precipitant: Add 500 µL of a methanol solution containing the stable isotope-labeled internal standard ([¹³C₄,²H₃] Cobicistat).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 9500 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This is a general LLE protocol that can be optimized for Cobicistat analysis.

  • Sample and Internal Standard: To 500 µL of plasma in a glass tube, add the internal standard.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the plasma sample to be at least 2 units above the pKa of Cobicistat (a basic compound) to ensure it is in its neutral form. This will enhance its partitioning into the organic solvent.

  • Addition of Extraction Solvent: Add an appropriate volume (e.g., 2-3 mL) of an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

  • Extraction: Vortex the mixture vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Generic Protocol for Oasis HLB

This is a simplified, 3-step protocol for the Oasis HLB sorbent, which is effective for a wide range of compounds and can be adapted for Cobicistat.[12]

  • Sample Pre-treatment: Dilute the plasma sample (e.g., 1:1) with an acidic solution (e.g., 4% H₃PO₄ in water) to disrupt protein binding.

  • Load: Directly load the pre-treated sample onto the Oasis HLB SPE cartridge or well plate.

  • Wash: Wash the sorbent with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elute: Elute Cobicistat with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.

Visualizations

experimental_workflow_ppt cluster_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma add_is Add 500 µL Methanol with SIL-IS plasma->add_is vortex Vortex 1 min add_is->vortex centrifuge Centrifuge 9500 x g, 5 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial lcms LC-MS/MS Analysis hplc_vial->lcms

Caption: Protein Precipitation Workflow.

experimental_workflow_lle cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample + Internal Standard add_solvent Add Immiscible Organic Solvent plasma->add_solvent vortex Vortex 5-10 min add_solvent->vortex centrifuge Centrifuge ~2000 x g, 5 min vortex->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org evaporate Evaporate to Dryness transfer_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_vial HPLC Vial reconstitute->hplc_vial lcms LC-MS/MS Analysis hplc_vial->lcms

Caption: Liquid-Liquid Extraction Workflow.

experimental_workflow_spe cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample Pre-treatment load Load onto SPE Cartridge plasma->load wash Wash with Weak Solvent load->wash elute Elute with Strong Solvent wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_vial HPLC Vial reconstitute->hplc_vial lcms LC-MS/MS Analysis hplc_vial->lcms troubleshooting_logic start Inaccurate or Imprecise Cobicistat Quantification check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil Implement a SIL-IS for Cobicistat check_is->use_sil No check_recovery Assess Analyte Recovery check_is->check_recovery Yes use_sil->check_recovery low_recovery Low Recovery? check_recovery->low_recovery optimize_extraction Optimize Sample Preparation (e.g., solvent, pH, sorbent) low_recovery->optimize_extraction Yes check_matrix_effect Assess Matrix Effect low_recovery->check_matrix_effect No optimize_extraction->check_recovery high_me Significant Matrix Effect? check_matrix_effect->high_me improve_cleanup Improve Sample Cleanup (e.g., SPE, Phospholipid Removal) high_me->improve_cleanup Yes final_check Re-validate Assay high_me->final_check No optimize_chroma Optimize Chromatography (Separate from interferences) improve_cleanup->optimize_chroma optimize_chroma->final_check

References

Technical Support Center: Optimizing Protein Precipitation for Cobicistat Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize protein precipitation for the analysis of Cobicistat in biological matrices.

Troubleshooting Guide

This guide addresses common issues encountered during protein precipitation for Cobicistat analysis.

Issue Potential Cause Recommended Solution
Low Cobicistat Recovery Incomplete protein precipitation: Insufficient precipitant volume or inadequate mixing can leave proteins in the supernatant, where Cobicistat may remain bound.- Increase the ratio of organic solvent to sample. A 3:1 or 4:1 ratio of acetonitrile to plasma is often effective.[1][2] - Ensure thorough vortexing for at least 1 minute to facilitate complete protein precipitation.[3] - Consider using a stronger precipitant like trichloroacetic acid (TCA), which is known for its high protein removal efficiency.[4]
Co-precipitation of Cobicistat: The analyte may become trapped within the precipitated protein pellet.- Optimize the precipitation conditions, such as temperature and incubation time. Performing precipitation at low temperatures can sometimes improve recovery. - Experiment with different precipitating agents. While acetonitrile is common, methanol or a mixture of solvents might yield better recovery for Cobicistat.[1][5]
pH-dependent solubility: The pH of the sample after adding the precipitant might affect Cobicistat's solubility.- Adjust the pH of the precipitating solvent. Acidifying the solvent (e.g., with 1% formic acid) can help to disrupt protein-drug binding and improve the recovery of certain analytes.[1]
High Matrix Effects in LC-MS/MS Analysis Insufficient removal of endogenous components: Residual phospholipids and other matrix components can cause ion suppression or enhancement.- Acetonitrile is generally more effective than methanol at removing a broader range of interfering substances.[1][6] - Consider a combination of protein precipitation with another sample cleanup technique like solid-phase extraction (SPE) for cleaner samples.[5] - Ensure complete precipitation and centrifugation to obtain a clear supernatant.
Choice of precipitating agent: Some precipitants, like certain acids, may introduce ions that interfere with mass spectrometry.- When using acid precipitation, it is crucial to use mass spectrometer-compatible acids like formic acid.[4] Trichloroacetic acid (TCA) can also be used, but care must be taken to avoid carryover into the analytical system.[4]
Clogged LC Column or Tubing Incomplete removal of precipitated proteins: Fine protein particles may not be fully pelleted during centrifugation.- Increase the centrifugation speed and/or time to ensure a compact pellet. A common practice is to centrifuge at high speeds (e.g., 9,500 x g) for at least 5 minutes.[3] - Use a protein precipitation plate with a filter to effectively remove precipitated proteins.[2] - Acetonitrile tends to produce larger protein particulates that are easier to pellet compared to the finer precipitates formed with methanol.[1]
Inconsistent or Irreproducible Results Variability in the precipitation procedure: Inconsistent volumes, mixing times, or temperatures can lead to variable results.- Standardize the entire protocol, including the volumes of sample and precipitant, vortexing time and speed, incubation temperature and duration, and centrifugation parameters. - Use an internal standard (IS) added early in the sample preparation process to correct for variability.[7]

Frequently Asked Questions (FAQs)

Q1: Which organic solvent is best for precipitating proteins in Cobicistat analysis?

A1: Acetonitrile is a widely used and effective choice for protein precipitation in bioanalysis.[4][6] It generally provides high protein removal efficiency and can lead to cleaner extracts compared to methanol.[1] However, the optimal solvent can be analyte-dependent. It is recommended to compare acetonitrile and methanol to determine which provides the best recovery and lowest matrix effects for your specific Cobicistat assay.

Q2: What is the optimal ratio of organic solvent to sample?

A2: A common starting point is a 3:1 ratio of organic solvent to biological sample (e.g., 300 µL of acetonitrile for 100 µL of plasma).[1][2] This ratio can be optimized, and in some cases, a higher ratio (e.g., up to 10:1) may be necessary for complete protein precipitation.[2]

Q3: How does temperature affect protein precipitation?

A3: Lower temperatures, such as -20°C, are often used during organic solvent precipitation.[8] This can enhance the precipitation of proteins and help to preserve the stability of the analyte. However, the effect of temperature can vary depending on the precipitating agent and the specific protein.[9]

Q4: Should I acidify the precipitation solvent?

A4: Acidification of the precipitation solvent, for instance, with 1% formic acid, can be beneficial.[1] It can help to denature proteins more effectively and disrupt the binding between Cobicistat and plasma proteins, potentially improving recovery. However, the use of acids should be carefully evaluated as it can affect the stability of the analyte and the performance of the chromatographic system.

Q5: What are the alternatives to organic solvent precipitation?

A5: Besides organic solvents, other methods for protein precipitation include:

  • Acid Precipitation: Using acids like trichloroacetic acid (TCA) or perchloric acid.[4][10][11] TCA is very effective at precipitating proteins but can cause some analytes to co-precipitate.[12]

  • Salting Out: Adding high concentrations of salts like ammonium sulfate or zinc sulfate.[10] This method is generally milder than acid precipitation.

Q6: How can I minimize matrix effects in my LC-MS/MS analysis of Cobicistat?

A6: To minimize matrix effects, ensure efficient protein and phospholipid removal. Using acetonitrile for precipitation is often a good first step.[1] If significant matrix effects persist, consider incorporating a solid-phase extraction (SPE) step after protein precipitation for a more thorough cleanup.[5] The use of a stable isotope-labeled internal standard for Cobicistat is also highly recommended to compensate for any remaining matrix effects.[3]

Quantitative Data Summary

Table 1: Comparison of Common Protein Precipitation Methods

Precipitation Method Precipitating Agent Typical Ratio (Precipitant:Sample) Protein Removal Efficiency Advantages Disadvantages
Organic Solvent Acetonitrile (ACN)2:1 to 4:1>96%[4]High efficiency, good for LC-MS, produces larger precipitates that are easier to pellet.[1]May not be ideal for very lipophilic compounds.[6]
Methanol (MeOH)3:1 to 10:1Generally lower than ACNGood for polar compounds.Can result in finer precipitates that are harder to pellet.[1]
Acid Precipitation Trichloroacetic Acid (TCA)1:2 (e.g., 50% TCA)~92%[4]Highly effective protein removal.Can denature proteins irreversibly, potential for analyte co-precipitation.[10][12]
Salting Out Zinc Sulfate2:1~91%[4]Milder precipitation, can preserve protein function.[10]May introduce high salt concentrations that can interfere with subsequent analysis.

Experimental Protocols

Protocol 1: Protein Precipitation with Acetonitrile
  • Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (-20°C). To disrupt protein binding, the acetonitrile can be acidified with 1% formic acid.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[3]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: Protein Precipitation with Trichloroacetic Acid (TCA)
  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 50 µL of cold 50% (w/v) TCA.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 10-20 minutes.[13]

  • Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis. Neutralization of the supernatant with a suitable base may be necessary depending on the analytical method.

Visualizations

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Precipitant Add Precipitating Agent (e.g., Acetonitrile) Sample->Precipitant Vortex Vortex Mix Precipitant->Vortex Incubate Incubate (e.g., -20°C) Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for Protein Precipitation in Cobicistat Sample Preparation.

Troubleshooting_Logic Start Start: Low Cobicistat Recovery CheckRatio Is Solvent:Sample Ratio ≥ 3:1? Start->CheckRatio IncreaseRatio Increase Ratio CheckRatio->IncreaseRatio No CheckMixing Sufficient Vortexing? CheckRatio->CheckMixing Yes IncreaseRatio->CheckMixing IncreaseMixing Increase Vortex Time/Speed CheckMixing->IncreaseMixing No CheckTemp Precipitation at Low Temp? CheckMixing->CheckTemp Yes IncreaseMixing->CheckTemp UseLowTemp Implement Low Temp Incubation CheckTemp->UseLowTemp No ConsiderpH Consider pH Adjustment CheckTemp->ConsiderpH Yes UseLowTemp->ConsiderpH Acidify Acidify Solvent (e.g., 1% Formic Acid) ConsiderpH->Acidify Yes TryAlternative Try Alternative Precipitant (e.g., TCA, MeOH) ConsiderpH->TryAlternative No Acidify->TryAlternative End Recovery Improved TryAlternative->End

Caption: Troubleshooting Logic for Low Cobicistat Recovery.

References

Technical Support Center: Cobicistat and Cobicistat-d8 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape for Cobicistat and its deuterated internal standard, Cobicistat-d8, during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (e.g., tailing, fronting, or broad peaks) for Cobicistat and this compound?

A1: Poor peak shape for Cobicistat and its deuterated analog is often attributed to secondary interactions between the basic functional groups on the molecules and active sites on the stationary phase, particularly residual silanols on silica-based columns. Cobicistat has a pKa of approximately 6.4 associated with its morpholino group, making it susceptible to these interactions, especially at intermediate pH values.[1] Other contributing factors can include inappropriate mobile phase pH, column contamination, incorrect injection solvent, or extra-column dead volume.

Q2: What is the role of mobile phase pH in achieving good peak shape for Cobicistat?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like Cobicistat. Operating at a pH well below the pKa of the basic functional groups (e.g., pH < 4) ensures that the analytes are consistently in their protonated, ionized form. This minimizes secondary interactions with the stationary phase and typically leads to sharper, more symmetrical peaks. The use of acidic modifiers like formic acid is common in published methods for Cobicistat analysis.

Q3: How does this compound behave chromatographically compared to Cobicistat?

A3: this compound is a stable, deuterated form of Cobicistat used as an internal standard in quantitative bioanalysis.[2][3] Deuteration has a minimal effect on the physicochemical properties of the molecule. Therefore, this compound is expected to have nearly identical chromatographic behavior to Cobicistat, and any issues with peak shape will likely affect both compounds similarly.

Q4: Can the choice of organic solvent in the mobile phase affect peak shape?

A4: Yes, the choice of organic solvent (typically acetonitrile or methanol) can influence peak shape. While both are commonly used, they can provide different selectivity and peak shapes depending on the analyte and stationary phase. If you are experiencing issues with one solvent, trying the other may offer an improvement.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is the most common peak shape issue for basic compounds like Cobicistat and is characterized by an asymmetry factor > 1.2.

G start Peak Tailing Observed check_ph Is mobile phase pH < 4? start->check_ph adjust_ph Adjust mobile phase pH with 0.1% Formic Acid check_ph->adjust_ph No check_additive Are you using a mobile phase additive? check_ph->check_additive Yes end Peak Shape Improved adjust_ph->end add_additive Add a competing base (e.g., Ammonium Formate) check_additive->add_additive No check_column Is the column old or contaminated? check_additive->check_column Yes add_additive->end flush_column Flush column with strong solvent or replace if necessary check_column->flush_column Yes check_sample_solvent Is the sample solvent stronger than the mobile phase? check_column->check_sample_solvent No flush_column->end adjust_sample_solvent Reconstitute sample in mobile phase or weaker solvent check_sample_solvent->adjust_sample_solvent Yes check_sample_solvent->end No adjust_sample_solvent->end

Caption: General experimental workflow for LC-MS/MS analysis.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution.

  • Vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. Chromatographic Conditions

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions (Positive ESI)

Analyte Q1 (m/z) Q3 (m/z)
Cobicistat776.4565.3
This compound784.4573.3

Summary of Successful Chromatographic Conditions

The following table summarizes various reported successful chromatographic conditions for the analysis of Cobicistat.

Column Mobile Phase Flow Rate (mL/min) Detection Reference
Xterra C18, 4.6 x 250 mm, 5 µmPhosphate buffer (pH 4.6): Acetonitrile (30:70)1.0UV (255 nm)[3]
Hypersil BDS C18, 4.6 x 150 mm, 5 µmWater: Acetonitrile (90:10)1.0UV (240 nm)[4]
Eclipse XBD-C18, 4.6 x 250 mm, 5 µm0.01M KH2PO4 (pH 3.0): Acetonitrile1.0UV (240 nm)
XBridge C18, 2.1 x 50 mm0.1% Formic Acid in Methanol/Water (80:20)GradientMS/MS[5]
C18 ColumnAmmonium formate: AcetonitrileGradientMS/MS[6][7]

References

Technical Support Center: Managing Internal Standard Variability with Cobicistat-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing internal standard (IS) variability when using Cobicistat-d8 in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Cobicistat, where eight hydrogen atoms have been replaced with deuterium. It is considered an ideal internal standard for the quantification of Cobicistat in biological matrices using LC-MS/MS. Because it is structurally and physicochemically almost identical to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement, thus providing accurate correction for variability during sample preparation and analysis.[1]

Q2: What are the primary sources of variability for a stable isotope-labeled internal standard like this compound?

While SIL internal standards are robust, variability can still occur. The primary sources include:

  • Matrix Effects: Differences in the biological matrix between samples, standards, and quality controls (QCs) can lead to variable ionization suppression or enhancement.[1][2]

  • Instrumental Issues: Fluctuations in the LC-MS/MS system, such as inconsistent injection volumes, detector response drift, or contamination of the ion source, can cause IS variability.[1][3]

  • Sample Preparation Errors: Inconsistent pipetting of the IS solution, incomplete mixing, or sample processing errors can lead to significant variability.[1][3]

  • Metabolic Instability of the Analyte or IS: While generally stable, extreme sample handling conditions could potentially lead to degradation.

  • Analyte-Induced Signal Suppression: At very high concentrations, the analyte (Cobicistat) can suppress the ionization of the co-eluting internal standard (this compound).[1]

Q3: What are the acceptable limits for internal standard variability?

Regulatory bodies like the FDA recommend monitoring the IS response but do not set strict numerical acceptance criteria.[4][5] The general guidance is that if the IS response variability in incurred samples is comparable to that in the calibration standards and QCs, it is unlikely to impact the data accuracy. However, many laboratories establish their own standard operating procedures (SOPs), often flagging samples for review if the IS response deviates by more than 50% from the mean of the calibration standards and QCs.[3]

Troubleshooting Guides

Below are common scenarios of this compound internal standard variability and step-by-step guides to troubleshoot them.

Scenario 1: Gradual Drift in this compound Response Throughout an Analytical Run

Observation: The peak area of this compound consistently increases or decreases over the course of the analytical run.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
LC System Instability 1. Check for Leaks: Inspect all fittings and connections for any signs of leakage. 2. Mobile Phase Issues: Ensure mobile phases are properly degassed and sufficient for the entire run. 3. Column Equilibration: Verify that the column was adequately equilibrated before the run.
MS Detector Drift 1. Detector Performance: Check the instrument's performance logs for any indications of detector fatigue or voltage fluctuations. 2. Source Contamination: A gradual buildup of contaminants in the ion source can lead to a drift in signal. Schedule a source cleaning.
Temperature Fluctuation 1. Autosampler Temperature: Ensure the autosampler is maintaining a consistent temperature. 2. Column Compartment: Verify the stability of the column oven temperature.
Scenario 2: Abrupt and Random this compound Variability in a Few Samples

Observation: The this compound response is significantly different (high or low) for a few sporadic samples within the run, while the majority of samples, standards, and QCs are consistent.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Sample Preparation Error 1. Pipetting Error: Review pipetting techniques. A low IS response could indicate insufficient IS was added, while a high response could suggest double spiking.[3] 2. Improper Mixing: Ensure thorough vortexing after adding the IS to the sample.
Severe Matrix Effect in a Specific Sample 1. Sample Dilution: Dilute the problematic sample with the blank matrix and re-inject. This can mitigate the impact of interfering substances.[6] 2. Chromatographic Separation: If dilution doesn't resolve the issue, consider optimizing the chromatography to separate the interfering components from the analyte and IS.[6]
Injector Malfunction 1. Air Bubbles: Check the injector syringe and lines for air bubbles. 2. Clogged Syringe/Needle: Clean or replace the injector components.
Scenario 3: Consistently Lower this compound Response in Study Samples Compared to Calibration Standards and QCs

Observation: The average peak area of this compound in the subject samples is noticeably lower than the average peak area in the calibration standards and QCs.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Different Matrix Composition 1. Matrix Effect Investigation: The matrix from study subjects (e.g., due to co-medications or disease state) may be different from the control matrix used for standards and QCs, causing consistent suppression.[6] 2. Use of Matched Matrix: If possible, prepare calibration curves in a matrix that more closely matches the study samples.
Metabolism of this compound 1. Review Cobicistat Metabolism: Cobicistat is primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6.[7][8] Co-administered drugs that induce these enzymes could potentially increase the metabolism of this compound in study samples. 2. Sample Stability: Evaluate the stability of this compound in the presence of potential co-medications under sample storage and processing conditions.
Ionization Suppression by High Analyte Concentration 1. Analyte Concentration Effect: At high concentrations, Cobicistat may compete with and suppress the ionization of this compound.[1] 2. Dilution of High Concentration Samples: Dilute samples with expected high concentrations of Cobicistat and re-analyze.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To determine if the biological matrix is causing ion suppression or enhancement of the this compound signal.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at the concentration used in the assay.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. Spike the extracted matrix with this compound at the same concentration as Set A.

    • Set C (Matrix Blank): Analyze the extracted blank matrix without any added IS to check for interference.

  • Analysis: Inject all samples onto the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

    • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)

  • Interpretation: An IS-Normalized MF close to 1.0 indicates that this compound is effectively compensating for the matrix effect.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (Plasma, Serum) add_is Add this compound (Internal Standard) sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing ratio Calculate Peak Area Ratio (Cobicistat / this compound) data_processing->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Determine Concentration ratio->concentration calibration_curve->concentration

Caption: A typical experimental workflow for the quantification of Cobicistat using this compound.

troubleshooting_logic start IS Variability Observed? pattern Analyze IS Response Pattern start->pattern gradual Gradual Drift pattern->gradual Consistent Trend random Random/Sporadic pattern->random Outliers systematic Systematic Shift (Samples vs. Stds/QCs) pattern->systematic Consistent Difference check_instrument Investigate Instrument Stability (LC, MS, Temp) gradual->check_instrument check_prep Review Sample Prep (Pipetting, Mixing) random->check_prep check_matrix Investigate Matrix Effects (Dilution, Matched Matrix) systematic->check_matrix

Caption: A logical decision tree for troubleshooting this compound internal standard variability.

References

Cobicistat-d8 stability testing in biological matrices and solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cobicistat-d8 in various biological matrices and solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated version of Cobicistat.[1] It is primarily used as an internal standard for the quantification of Cobicistat in biological samples using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] Cobicistat itself is a potent and selective inhibitor of cytochrome P450 3A (CYP3A) enzymes and is used as a pharmacokinetic enhancer for anti-HIV drugs.[1]

Q2: What are the recommended storage conditions for this compound solid material?

A2: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[2][3]

Q3: How stable is this compound in different solvents?

Q4: What is the stability of this compound in biological matrices like plasma and serum?

A4: Studies on the non-deuterated form, Cobicistat, have demonstrated good stability in human plasma and serum for at least 8 days under various storage and handling conditions, including at room temperature and refrigerated (2-8°C).[1][4] It has also been found to be stable through at least three freeze-thaw cycles.[4] Given the structural similarity, this compound is expected to have a comparable stability profile. For long-term storage of biological samples containing this compound, it is recommended to keep them at -70°C or lower.[5]

Q5: Are there any known factors that can degrade this compound?

A5: Yes, forced degradation studies on Cobicistat have shown that it is susceptible to degradation under certain stress conditions.[6] These include:

  • Acidic and Alkaline Conditions: Hydrolysis can occur at extreme pH levels.[7]

  • Oxidation: Cobicistat can be degraded by oxidizing agents.

  • Photolysis: Exposure to UV light can lead to degradation.[6]

  • Thermal Stress: High temperatures can cause degradation.[6]

It is crucial to control these factors during sample collection, processing, and storage to ensure the integrity of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no this compound signal during analysis. 1. Degradation of this compound in the stock solution. 2. Improper storage of biological samples. 3. Adsorption to container surfaces.1. Prepare a fresh stock solution of this compound. Ensure the solvent is appropriate and the solution is stored correctly (at -20°C or -80°C, protected from light). 2. Review sample handling and storage procedures. Ensure samples were promptly frozen and maintained at an appropriate temperature. 3. Use low-binding tubes and vials for stock solutions and samples.
High variability in this compound peak area between samples. 1. Inconsistent addition of the internal standard (this compound) to samples. 2. Partial thawing and refreezing of samples. 3. Inconsistent sample extraction efficiency.1. Ensure precise and accurate pipetting of the internal standard solution into all samples, standards, and quality controls. 2. Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes for single use if necessary. 3. Optimize and validate the sample extraction procedure to ensure consistent recovery.
Presence of unexpected peaks interfering with this compound. 1. Contamination of the analytical system. 2. Presence of metabolites or degradation products.1. Clean the LC-MS/MS system, including the column and injection port. 2. Review the sample handling and storage conditions to minimize degradation. Ensure the chromatographic method has sufficient resolution to separate this compound from any potential interferences.

Experimental Protocols

Protocol for Short-Term Stability Testing in Human Plasma

This protocol is designed to evaluate the stability of this compound in human plasma at room temperature and refrigerated conditions.

  • Preparation of Spiked Plasma Samples:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

    • Spike fresh, blank human plasma with the this compound stock solution to achieve low and high concentration levels (e.g., 10 ng/mL and 500 ng/mL).

    • Gently mix the spiked plasma samples.

  • Storage Conditions:

    • Room Temperature Stability: Aliquot the spiked plasma samples into separate tubes and store them at room temperature (approximately 25°C) for 0, 4, 8, and 24 hours.

    • Refrigerated Stability: Aliquot the spiked plasma samples into separate tubes and store them at 4°C for 0, 24, 48, and 72 hours.

  • Sample Analysis:

    • At each time point, extract this compound from the plasma samples using a validated protein precipitation or liquid-liquid extraction method.

    • Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean concentration of this compound at each time point.

    • Compare the mean concentration at each subsequent time point to the mean concentration at time 0.

    • The stability is acceptable if the mean concentration at each time point is within ±15% of the initial concentration.

Protocol for Freeze-Thaw Stability Testing in Human Serum

This protocol assesses the stability of this compound in human serum after multiple freeze-thaw cycles.

  • Preparation of Spiked Serum Samples:

    • Prepare spiked serum samples at low and high concentrations as described in the short-term stability protocol.

  • Freeze-Thaw Cycles:

    • Store the spiked serum aliquots at -20°C or -80°C for at least 24 hours (Freeze Cycle 1).

    • Thaw the samples completely at room temperature (Thaw Cycle 1).

    • Repeat this freeze-thaw process for a total of three to five cycles.

  • Sample Analysis:

    • After the final thaw cycle, extract this compound from the serum samples.

    • Analyze the samples using a validated LC-MS/MS method.

    • For comparison, analyze a set of freshly spiked and extracted serum samples (0 cycles).

  • Data Evaluation:

    • Calculate the mean concentration of this compound for the samples that underwent the freeze-thaw cycles.

    • Compare this mean concentration to that of the freshly prepared samples.

    • Stability is considered acceptable if the mean concentration of the freeze-thaw samples is within ±15% of the concentration of the fresh samples.

Quantitative Data Summary

Table 1: Stability of Cobicistat in Human Plasma and Serum

Stability TestStorage ConditionDurationMatrixAnalyte ConcentrationStability Outcome (% of Initial Concentration)Reference
Short-TermRoom Temperature8 daysPlasma/SerumLow and High QCWithin ±15%[4]
Short-TermRefrigerated (2-8°C)8 daysPlasma/SerumLow and High QCWithin ±15%[4]
Freeze-Thaw3 cycles (-20°C to RT)3 cyclesPlasma/SerumLow and High QCWithin ±15%[4]
AutosamplerRefrigerated (4°C)10 daysProcessed SamplesLow and High QCWithin ±15%[4]

Note: The data presented is for the non-deuterated Cobicistat. This compound is expected to exhibit similar stability due to its structural similarity.

Table 2: Stability of Cobicistat in Suspension

Storage ConditionDurationVehicleStability Outcome (% of Initial Concentration)Reference
Room Temperature (~25°C)7 daysSyrspend®-basedRemained within ±20%[8]
Refrigerated (4°C)7 daysSyrspend®-basedRemained within ±20%[8]
Room Temperature (~25°C)7 daysCMC-basedRemained within ±20%[8]
Refrigerated (4°C)7 daysCMC-basedRemained within ±20%[8]

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis start Start: Obtain Blank Biological Matrix spike Spike with this compound (Low and High QC) start->spike aliquot Aliquot Spiked Samples spike->aliquot st_rt Short-Term: Room Temp (25°C) aliquot->st_rt st_ref Short-Term: Refrigerated (4°C) aliquot->st_ref ft Freeze-Thaw Cycles (-20°C/-80°C to RT) aliquot->ft lt Long-Term: -20°C or -80°C aliquot->lt extract Sample Extraction (e.g., Protein Precipitation) st_rt->extract st_ref->extract ft->extract lt->extract lcms LC-MS/MS Analysis extract->lcms data Data Evaluation: Compare to T0/ Acceptance Criteria (±15%) lcms->data end End: Stability Report data->end

Caption: Workflow for this compound Stability Testing.

Troubleshooting_Logic issue Issue: Inaccurate or Variable This compound Results degradation Analyte Degradation issue->degradation handling Sample Handling Error issue->handling analytical Analytical Method Issue issue->analytical check_storage Verify Storage Conditions (Temp, Light, pH) degradation->check_storage fresh_solution Prepare Fresh Stock/Working Solutions degradation->fresh_solution review_pipetting Review Pipetting Technique and Volume Verification handling->review_pipetting optimize_extraction Optimize/Validate Extraction Procedure handling->optimize_extraction system_suitability Perform System Suitability Test analytical->system_suitability clean_system Clean LC-MS/MS System analytical->clean_system

Caption: Troubleshooting Logic for this compound Analysis.

References

Minimizing ion suppression for Cobicistat quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of Cobicistat using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Cobicistat quantification?

Ion suppression is a type of matrix effect where co-eluting substances from the sample matrix interfere with the ionization of the target analyte, in this case, Cobicistat, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased instrument response and can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] For therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of Cobicistat, accurate quantification is crucial, making the mitigation of ion suppression a critical step in method development and validation.[4][5]

Q2: What are the common sources of ion suppression in bioanalytical methods?

Ion suppression can originate from both endogenous and exogenous sources within the sample matrix.[6][7]

  • Endogenous sources: These are components naturally present in biological samples like plasma or serum, including phospholipids, salts, proteins, and lipids.[6]

  • Exogenous sources: These are substances introduced during sample collection, processing, or analysis. Examples include anticoagulants, dosing vehicles, plasticizers from lab consumables, and mobile phase additives.[1][6]

Q3: How can I assess the extent of ion suppression in my Cobicistat assay?

There are two primary methods to evaluate ion suppression:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a Cobicistat standard solution directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC system.[8] A dip in the baseline signal at the retention time of Cobicistat indicates the presence of co-eluting, suppressing agents.

  • Post-Extraction Spike: This quantitative method compares the peak area of Cobicistat in a blank matrix extract that has been spiked with the analyte after extraction to the peak area of Cobicistat in a pure solvent solution at the same concentration.[6][8] The ratio of these peak areas provides a quantitative measure of the matrix effect. A ratio of less than 1 indicates ion suppression.

Troubleshooting Guide

Issue: Poor sensitivity or inconsistent results for Cobicistat quantification.

This is a common problem often linked to ion suppression. Follow these troubleshooting steps to identify and resolve the issue.

Step 1: Evaluate Your Sample Preparation Protocol

Inadequate removal of matrix components is a primary cause of ion suppression.[9]

  • Problem: My current protocol involves simple protein precipitation.

  • Solution: While fast, protein precipitation can be insufficient for removing phospholipids and other interfering substances. Consider more rigorous sample clean-up techniques.

Sample Preparation TechniqueAdvantagesDisadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.May not effectively remove all matrix interferences, particularly phospholipids.[9]
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Can be more time-consuming and may require optimization of solvent systems.[10]
Solid-Phase Extraction (SPE) Offers selective extraction and can significantly reduce matrix effects.[9]More complex, requires method development, and can be more expensive.

Recommendation: If you are experiencing significant ion suppression with PPT, consider developing an LLE or SPE method. For Cobicistat analysis in human plasma, LLE has been shown to be an effective technique.[10]

Step 2: Optimize Chromatographic Conditions

Chromatographic separation plays a crucial role in moving the Cobicistat peak away from co-eluting interferences.[8][9]

  • Problem: Cobicistat is eluting early in the chromatogram, in a region with significant matrix interference.

  • Solution: Adjust your chromatographic parameters to improve retention and resolution.

ParameterRecommendation
Column Chemistry A C18 column is commonly used for Cobicistat analysis.[4][5] Consider testing different C18 phases or alternative chemistries if co-elution persists.
Mobile Phase The use of an elution gradient with mobile phases such as ammonium formate and acetonitrile has been successfully applied.[4][5] Modifying the gradient slope or the organic solvent can alter selectivity and improve separation from matrix components.[2]
Flow Rate Reducing the flow rate can sometimes improve ionization efficiency and reduce the impact of non-volatile species in the matrix.[1]

Step 3: Utilize an Appropriate Internal Standard

An internal standard (IS) is essential to compensate for variability during sample preparation and analysis, including ion suppression.[1][9]

  • Problem: I am using a structural analog as my internal standard.

  • Solution: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., [¹³C₄,²H₃] Cobicistat).[4] A SIL-IS will have nearly identical chemical and physical properties to Cobicistat, meaning it will co-elute and experience the same degree of ion suppression, leading to a more accurate and precise analyte-to-IS ratio.[1]

Step 4: Consider Sample Dilution

If other strategies are not sufficient, diluting the sample can reduce the concentration of interfering matrix components.[1][8]

  • Problem: My sample matrix is particularly complex.

  • Solution: Dilute the sample with a suitable solvent or blank matrix. However, ensure that the final concentration of Cobicistat remains within the linear range of your calibration curve and above the lower limit of quantification (LLOQ).[1]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike

  • Prepare Blank Matrix Samples: Extract at least six different lots of blank human plasma using your established sample preparation method.

  • Prepare Neat Solutions: Prepare a solution of Cobicistat and its internal standard in the reconstitution solvent at a known concentration (e.g., a mid-range QC level).

  • Spike Extracted Blanks: Spike the extracted blank plasma samples with the Cobicistat and IS solution prepared in step 2.

  • Analyze Samples: Analyze both the spiked extracted blanks and the neat solutions by LC-MS/MS.

  • Calculate Matrix Factor: The matrix factor (MF) is calculated as:

    • MF = (Peak Response in the presence of matrix) / (Peak Response in the absence of matrix)

    • An IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.[4]

    • A value close to 1 indicates minimal matrix effect.

Protocol 2: Liquid-Liquid Extraction (LLE) for Cobicistat from Human Plasma

This protocol is based on a validated method for Cobicistat quantification.[10]

  • Sample Preparation: To 200 µL of human plasma, add 50 µL of internal standard solution (Febuxostat in a published method, though a SIL-IS for Cobicistat is recommended).

  • Extraction: Add 2 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex and Centrifuge: Vortex the mixture for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract with 200 µL of the mobile phase.

  • Injection: Inject a defined volume (e.g., 50 µL) into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical validation parameters for a validated LC-MS/MS method for Cobicistat quantification in human plasma, demonstrating acceptable performance with minimized ion suppression.[4][5]

ParameterCobicistat
Calibration Curve Range 5 - 500 µg/L
Accuracy -5.9% to 2.4%
Within-day Precision (%CV) 1.2% to 4.8%
Between-day Precision (%CV) 0.4% to 4.3%

Data adapted from a validated method for the simultaneous quantification of Cobicistat and Venetoclax.[4][5]

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Troubleshooting Steps cluster_solution Desired Outcome Problem Inconsistent or Low Cobicistat Signal SamplePrep Optimize Sample Preparation (e.g., SPE, LLE) Problem->SamplePrep Start Here Chromo Optimize Chromatography (Column, Mobile Phase) SamplePrep->Chromo Solution Accurate & Reproducible Cobicistat Quantification SamplePrep->Solution IS Use Stable Isotope-Labeled IS Chromo->IS Chromo->Solution Dilution Sample Dilution IS->Dilution IS->Solution Dilution->Solution

Caption: Troubleshooting workflow for minimizing ion suppression in Cobicistat quantification.

LLE_Protocol Start Start: Human Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Extraction Solvent Add_IS->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Transfer Transfer Supernatant Vortex->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Experimental workflow for Liquid-Liquid Extraction (LLE) of Cobicistat.

References

Preventing carryover in UHPLC-MS/MS analysis of Cobicistat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve analyte carryover issues during the UHPLC-MS/MS analysis of Cobicistat.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover and why is Cobicistat particularly susceptible to it?

A: Analyte carryover is a specific type of contamination where residual sample material from a previous injection appears as a peak in a subsequent analysis. This phenomenon compromises the accuracy and sensitivity of quantitative methods, especially for low-concentration samples.

Cobicistat, a large and complex molecule, exhibits properties that make it prone to carryover. It is sparingly soluble in aqueous solutions and can be "sticky," leading to adsorption onto various surfaces within the UHPLC-MS/MS system.[1][2] Its solubility in organic solvents like DMSO and ethanol suggests that it can have strong hydrophobic interactions with system components.[1]

Q2: What are the most common sources of Cobicistat carryover in a UHPLC-MS/MS system?

A: Carryover can originate from multiple points within the system. The most common sources include:

  • The Autosampler: This is the most frequent culprit.[3] Cobicistat can adsorb to the outer surface of the sample needle, the injection valve, rotor seals, and tubing.[3][4][5]

  • The Analytical Column: Strong retention of Cobicistat on the column due to its physicochemical properties can lead to it slowly "bleeding" off in subsequent runs.[5]

  • System Hardware: Poorly seated tubing connections can create small gaps or "dead volumes" where the sample can be trapped and slowly released.

  • MS Ion Source: While less common, contamination of the ion source (e.g., the cone or curtain plate) can also present as a persistent background signal.[5][6]

Q3: How can I systematically troubleshoot to identify the source of the carryover?

A: A logical, step-by-step approach is crucial to efficiently identify the source of carryover. The primary goal is to sequentially rule out different components of the system. This involves testing the system with and without the analytical column to differentiate between column-related issues and autosampler/system issues.[5][7]

The following flowchart outlines a systematic troubleshooting process:

start High Carryover Detected in Blank after ULOQ remove_col Replace Column with Zero-Dead-Volume Union start->remove_col inject_blank_no_col Inject Blank Sample remove_col->inject_blank_no_col carryover_present_no_col Carryover Still Present? inject_blank_no_col->carryover_present_no_col autosampler_issue Source is Autosampler or System Plumbing carryover_present_no_col->autosampler_issue  Yes column_issue Source is Analytical Column carryover_present_no_col->column_issue  No   optimize_wash 1. Optimize Needle Wash (Solvent, Volume, Time) autosampler_issue->optimize_wash check_hardware 2. Inspect/Replace Injector Rotor Seal optimize_wash->check_hardware check_fittings 3. Check/Reseat All Tubing Fittings check_hardware->check_fittings develop_col_wash 1. Develop Aggressive On-Column Wash Method column_issue->develop_col_wash replace_col 2. Replace Column if Fouled develop_col_wash->replace_col

Caption: A logical workflow for diagnosing the source of carryover.

Q4: What are the best practices for selecting an autosampler wash solvent to minimize Cobicistat carryover?

A: The chemistry of the wash solvent is critical for effectively removing a "sticky" compound like Cobicistat from the needle and injection path.[3] A single, weak solvent is often insufficient.

  • Increase Solvent Strength: The wash solvent should be stronger than the mobile phase to ensure the analyte is fully dissolved and removed. Since Cobicistat is soluble in organic solvents, a high percentage of organic solvent is recommended.[1]

  • Use Solvent Cocktails: A mixture of solvents can be more effective than a single solvent. For example, a combination of acetonitrile, methanol, and isopropanol can address different types of interactions.

  • Modify pH: Adjusting the pH of the wash solvent can be highly effective. Adding a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can disrupt ionic interactions between Cobicistat and metal surfaces of the system.[7]

The following table provides examples of wash solutions with increasing cleaning strength.

Wash Solution Composition Rationale
Level 1: Basic 90:10 Methanol:WaterA common starting point, but may be insufficient for Cobicistat.
Level 2: Intermediate 50:50 Acetonitrile:Water with 0.1% Formic AcidIncreased organic content and acidic modifier to disrupt interactions.
Level 3: Strong 40:40:20 Acetonitrile:Isopropanol:MethanolA strong organic mixture to maximize solubility.
Level 4: Aggressive 1:1:1 Isopropanol/Methanol/Acetone[5]An aggressive cocktail for highly persistent carryover issues.
Q5: What are the acceptable limits for carryover in a validated bioanalytical method?

A: Regulatory bodies like the FDA and EMA provide clear guidance on acceptable carryover levels. In a validated method, the response of any analyte in a blank sample immediately following the injection of the highest concentration standard (Upper Limit of Quantification, ULOQ) should be evaluated.[8]

Analyte Type Acceptance Criteria Reference
Target Analyte (Cobicistat) Signal should not exceed 20% of the signal at the Lower Limit of Quantification (LLOQ).[4][8]
Internal Standard (IS) Signal should not exceed 5% of the IS signal in the LLOQ sample.[8]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Standardized Carryover Assessment

This protocol describes a standard experiment to quantify the percentage of carryover in an established method.

Methodology:

  • System Equilibration: Equilibrate the UHPLC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection Sequence: Perform injections in the following order. This sequence is designed to confirm system cleanliness, check sensitivity, challenge the system with a high concentration, and then measure the resulting carryover.

    • Injection 1 & 2 (Blank): Inject two blank samples (e.g., reconstitution solvent or analyte-free matrix) to ensure no pre-existing contamination is present.

    • Injection 3 (LLOQ): Inject a standard at the Lower Limit of Quantification (LLOQ) to verify system sensitivity.

    • Injection 4 (ULOQ): Inject a standard at the Upper Limit of Quantification (ULOQ). This is the "challenge" injection.

    • Injection 5, 6, & 7 (Carryover Blanks): Inject three consecutive blank samples. The peak area in the first blank after the ULOQ is used to calculate the carryover percentage. Subsequent blanks show how quickly the system cleans itself.

  • Data Analysis:

    • Integrate the Cobicistat peak (if any) in the first carryover blank (Injection 5).

    • Integrate the Cobicistat peak in the LLOQ standard (Injection 3).

    • Calculate the carryover percentage using the following formula:

      • % Carryover = (Peak Area in Carryover Blank / Peak Area at LLOQ) x 100%

start Start: System Equilibration blank1 Inject Blank 1 (System Check) start->blank1 blank2 Inject Blank 2 (System Check) blank1->blank2 lloq Inject LLOQ (Sensitivity Check) blank2->lloq uloq Inject ULOQ (High Concentration Challenge) lloq->uloq carryover1 Inject Blank 3 (CARRYOVER TEST) uloq->carryover1 carryover2 Inject Blank 4 (Washout Check) carryover1->carryover2 carryover3 Inject Blank 5 (Washout Check) carryover2->carryover3 end End of Sequence carryover3->end

Caption: Recommended injection sequence for a carryover assessment experiment.

References

Technical Support Center: Cobicistat Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery of Cobicistat from plasma samples.

Troubleshooting Guide

Low or inconsistent recovery of Cobicistat from plasma is a common challenge, primarily due to its high affinity for plasma proteins (97-98%)[1]. This guide addresses specific issues you might encounter during your experiments.

Table 1: Troubleshooting Low Recovery of Cobicistat from Plasma

Problem Potential Cause Recommended Solution
Low Recovery with Protein Precipitation (PPT) Incomplete Protein Precipitation: Insufficient volume of precipitating solvent or suboptimal solvent choice may not effectively denature all plasma proteins, leaving Cobicistat bound.Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma. A common starting point is 3:1 (v/v)[2][3]. Acetonitrile is often effective for precipitating plasma proteins and has shown good recovery for various drugs[2][4]. Ensure thorough vortexing to facilitate complete precipitation.
Co-precipitation of Cobicistat: Due to its hydrophobic nature, Cobicistat might get trapped in the precipitated protein pellet.After adding the precipitating solvent, vortex vigorously and consider sonication to disrupt the protein-drug complex more effectively. Centrifuge at a higher speed and for a longer duration to ensure a compact pellet. Carefully collect the supernatant without disturbing the pellet.
Suboptimal pH: The pH of the sample can influence the binding of Cobicistat to plasma proteins.Adjusting the sample pH before protein precipitation can help disrupt protein binding. Since Cobicistat is a basic compound, acidifying the plasma sample (e.g., with formic acid or trichloroacetic acid) can increase its ionization and reduce binding to albumin[5].
Low Recovery with Liquid-Liquid Extraction (LLE) Inefficient Extraction from Aqueous Phase: The choice of organic solvent and pH of the aqueous phase are critical for partitioning Cobicistat into the organic layer.Use a water-immiscible organic solvent in which Cobicistat has high solubility. Ethyl acetate and methyl tert-butyl ether (MTBE) are commonly used[6]. Adjusting the pH of the plasma sample to be above the pKa of Cobicistat will ensure it is in its neutral, more hydrophobic form, facilitating its extraction into the organic solvent.
Emulsion Formation: Vigorous mixing of plasma and organic solvent can lead to the formation of an emulsion layer, trapping the analyte and making phase separation difficult.Use a gentler mixing technique, such as gentle inversion instead of vigorous vortexing. Centrifugation can help to break the emulsion. Adding a small amount of a different organic solvent or salt to the mixture can also aid in phase separation.
High Protein Binding: Strong binding of Cobicistat to plasma proteins prevents its transfer into the organic phase.Pre-treat the plasma sample to disrupt protein binding before extraction. This can be achieved by adding a small amount of organic solvent (like acetonitrile or methanol) or by adjusting the pH as mentioned above[5].
Low Recovery with Solid-Phase Extraction (SPE) Inappropriate Sorbent Selection: The chosen SPE sorbent may not have the optimal chemistry to retain and elute Cobicistat effectively.For a hydrophobic compound like Cobicistat, a reversed-phase sorbent (e.g., C8 or C18) is a suitable choice. Mixed-mode cation exchange sorbents can also be effective by utilizing both hydrophobic and ion-exchange interactions.
Ineffective Disruption of Protein Binding: If the protein-drug complex is not disrupted before loading onto the SPE cartridge, Cobicistat will pass through with the proteins and not be retained.Pre-treat the plasma sample by diluting it with an acidic buffer or a solution containing an organic modifier to disrupt protein binding before loading it onto the SPE cartridge[5].
Suboptimal Wash and Elution Solvents: The wash solvent may be too strong, leading to premature elution of Cobicistat, or the elution solvent may be too weak to desorb it from the sorbent.Optimize the wash step with a solvent that is strong enough to remove interferences but weak enough to not elute Cobicistat (e.g., a low percentage of organic solvent in water). The elution solvent should be strong enough to fully recover the analyte (e.g., a high percentage of organic solvent like methanol or acetonitrile).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Cobicistat from plasma?

A1: The most frequently reported methods for the extraction of Cobicistat from plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE)[6]. Solid-phase extraction (SPE) is also a viable but less commonly reported method.

Q2: Why is the recovery of Cobicistat from plasma often challenging?

A2: The primary challenge in recovering Cobicistat from plasma is its high degree of binding to plasma proteins (97-98%)[1]. This strong interaction makes it difficult to isolate the drug from the biological matrix. Additionally, its hydrophobic nature can lead to non-specific binding to labware.

Q3: Which protein precipitation solvent is best for Cobicistat?

A3: Acetonitrile is a widely used and effective solvent for protein precipitation in bioanalysis and has been shown to provide good recovery for a variety of drugs[2][4]. Methanol can also be used. The optimal choice may require some empirical testing for your specific analytical method.

Q4: How can I improve the phase separation during liquid-liquid extraction?

A4: To improve phase separation and avoid emulsion formation, consider the following:

  • Use a gentle mixing method like repeated inversions of the tube instead of vigorous vortexing.

  • Centrifuge the sample at a moderate speed to help break any emulsion.

  • Add a small amount of a "breaker" solvent, such as isopropanol, or a salt, like sodium chloride, to the mixture.

Q5: What type of SPE cartridge is recommended for Cobicistat?

A5: A reversed-phase SPE cartridge, such as C8 or C18, is a good starting point for a hydrophobic molecule like Cobicistat. Mixed-mode cation exchange cartridges can also be effective as they offer dual retention mechanisms (hydrophobic and ionic).

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed.

Protein Precipitation (PPT) Protocol
  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

  • Precipitation:

    • In a microcentrifuge tube, add 300 µL of cold acetonitrile to 100 µL of plasma sample (3:1 ratio).

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

  • pH Adjustment and Extraction:

    • In a glass tube, add 100 µL of plasma.

    • Add a small volume of a basic solution (e.g., 1M Sodium Hydroxide) to raise the pH above the pKa of Cobicistat.

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing:

    • Cap the tube and mix by gentle inversion for 5-10 minutes. Avoid vigorous vortexing to prevent emulsion formation.

  • Centrifugation:

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase.

  • Analysis:

    • Transfer the reconstituted sample for analysis.

Solid-Phase Extraction (SPE) Protocol (using a reversed-phase cartridge)
  • Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Pre-treatment and Loading:

    • Dilute 100 µL of plasma with 400 µL of an acidic solution (e.g., 2% formic acid in water) to disrupt protein binding.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Drying:

    • Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove any remaining wash solvent.

  • Elution:

    • Elute Cobicistat from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Analysis:

    • Analyze the reconstituted sample.

Visualizations

Protein_Precipitation_Workflow plasma Plasma Sample add_solvent Add Acetonitrile (3:1 v/v) plasma->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Protein Precipitation Workflow for Cobicistat Extraction.

Liquid_Liquid_Extraction_Workflow plasma Plasma Sample ph_adjust Adjust pH (Basic) plasma->ph_adjust add_solvent Add Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent mix Gentle Mixing add_solvent->mix centrifuge Centrifuge mix->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow for Cobicistat.

Solid_Phase_Extraction_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps plasma Plasma Sample pretreat Pre-treat (Acidify/Dilute) plasma->pretreat load Load Sample pretreat->load condition Condition condition->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow for Cobicistat.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Cobicistat: Cobicistat-d8 vs. a Non-Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a detailed comparison of two distinct validated methods for the quantification of Cobicistat in human plasma: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a deuterated internal standard (Cobicistat-d8), and a more accessible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a non-deuterated internal standard.

This comparison aims to provide objective data and detailed protocols to aid in the selection of the most suitable bioanalytical strategy for pharmacokinetic studies and therapeutic drug monitoring of Cobicistat.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for the two methods, offering a direct comparison of their performance characteristics.

Table 1: Method using this compound Internal Standard (LC-MS/MS)
Validation ParameterResult
Linearity Range 5 - 500 µg/L
Correlation Coefficient (r²) 1.00
Lower Limit of Quantification (LLOQ) 5 µg/L
Accuracy -5.9% to 2.4%
Within-Day Precision (%CV) 1.2% to 4.8%
Between-Day Precision (%CV) 0.4% to 4.3%
Internal Standard [13C4,2H3]cobicistat
Analytical Technique LC-MS/MS

Data sourced from a study on the simultaneous quantification of Cobicistat and Venetoclax in human plasma and serum.[1][2]

Table 2: Method using Febuxostat Internal Standard (RP-HPLC with PDA Detection)
Validation ParameterResult
Linearity Range 0.01 - 10.0 µg/mL (10 - 10,000 µg/L)
Correlation Coefficient (r²) 0.9992
Retention Time of Cobicistat 4.0 min
Retention Time of Internal Standard 5.4 min
Internal Standard Febuxostat
Analytical Technique RP-HPLC with PDA Detection

Data sourced from a study on the development and validation of a bioanalytical method for the determination of Cobicistat from human plasma.[3]

Experimental Protocols

Method 1: LC-MS/MS with this compound Internal Standard

This method is designed for the highly sensitive and selective quantification of Cobicistat.

Sample Preparation:

  • Plasma samples are subjected to protein precipitation.

  • An internal standard working solution of [13C4,2H3]cobicistat is added.

Chromatographic Conditions:

  • LC System: A suitable liquid chromatography system.

  • Column: C18 column.

  • Mobile Phase: An elution gradient involving two mobile phases:

    • Mobile Phase A: Ammonium formate

    • Mobile Phase B: Acetonitrile

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

Mass Spectrometric Detection:

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: Not specified.

  • Monitored Transitions: Specific precursor-to-product ion transitions for Cobicistat and [13C4,2H3]cobicistat are monitored.

Validation Procedures: The method was validated according to European Medicines Agency (EMA) and Food and Drug Administration (FDA) guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[1][2]

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add [13C4,2H3]cobicistat (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation Injection MS_Detection Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition

LC-MS/MS Workflow with this compound
Method 2: RP-HPLC with Febuxostat Internal Standard

This method provides a more accessible approach for the quantification of Cobicistat.

Sample Preparation:

  • Analytes are extracted from human plasma samples using a liquid-liquid extraction technique.

  • Febuxostat is used as the internal standard.

Chromatographic Conditions:

  • HPLC System: A Reverse Phase High-Performance Liquid Chromatography system with a PDA detector.

  • Column: Inertsil-BDS 250 (I.D-4.6mm, particle size-5µm).

  • Mobile Phase: 0.1% OPA Buffer: Acetonitrile (45:55).

  • Flow Rate: 1 ml/min.

  • Injection Volume: 50 µl.

  • Run Time: 10 min.

  • Detection Wavelength: 210nm.

  • Column Temperature: 30°C.

Validation Procedures: The method was validated as per USFDA guidelines, evaluating linearity, accuracy, precision, recovery, specificity, and ruggedness.[3]

cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Plasma_Sample Plasma Sample Add_IS Add Febuxostat (Internal Standard) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Separation RP-HPLC Separation (Inertsil-BDS Column) Reconstitution->HPLC_Separation Injection PDA_Detection PDA Detection (210nm) HPLC_Separation->PDA_Detection Data_Analysis Data Analysis PDA_Detection->Data_Analysis

RP-HPLC Workflow with Febuxostat

Discussion

The choice between these two methods will largely depend on the specific requirements of the study and the available instrumentation.

The LC-MS/MS method with a deuterated internal standard (this compound) offers superior selectivity and sensitivity. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification. This method is particularly well-suited for regulated bioanalytical studies supporting pharmacokinetic and clinical trials where high accuracy and a low limit of quantification are paramount.

Ultimately, the selection of the bioanalytical method should be based on a thorough evaluation of the study's objectives, regulatory requirements, and the performance characteristics of each method.

References

Establishing Superior Accuracy and Precision in Bioanalysis with Cobicistat-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the paramount importance of accuracy and precision cannot be overstated. The choice of an appropriate internal standard is a critical determinant of data reliability, particularly in complex matrices such as human plasma. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Cobicistat, a potent CYP3A inhibitor used as a pharmacokinetic enhancer. We will objectively compare the performance of methods utilizing a stable isotope-labeled internal standard, Cobicistat-d8, against those employing a non-isotopically labeled internal standard.

The use of a stable isotope-labeled internal standard like this compound is widely recognized as the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in extraction recovery.

Quantitative Data Comparison

The following tables summarize the performance characteristics of two distinct bioanalytical methods for Cobicistat quantification. Method A employs a stable isotope-labeled internal standard, analogous to this compound, while Method B utilizes Febuxostat, a structurally unrelated molecule, as the internal standard.

Table 1: Method Performance Comparison

ParameterMethod A: Stable Isotope-Labeled IS ([¹³C₄,²H₃] Cobicistat)Method B: Non-Isotope-Labeled IS (Febuxostat)
Analytical Technique LC-MS/MSRP-HPLC with PDA Detection
Linearity Range 5–500 µg/L[1]0.01–10.0 µg/mL (10-10,000 µg/L)[2]
Correlation Coefficient (r²) 1.00[1]0.9992[2]
Accuracy (% Bias) -5.9% to 2.4%[1]Within acceptable limits (not specified)
Within-Day Precision (%RSD) 1.2% to 4.8%[1]Within acceptable limits (not specified)
Between-Day Precision (%RSD) 0.4% to 4.3%[1]Within acceptable limits (not specified)
Recovery 101.8% to 105.5%[1]Within acceptable limits (not specified)

Table 2: Detailed Accuracy and Precision Data for Method A (Stable Isotope-Labeled IS) [1]

Analyte Concentration (µg/L)Within-Day Precision (%RSD)Between-Day Precision (%RSD)Accuracy (% Bias)
5 (LLQ) 4.84.32.4
10 (Low QC) 1.20.4-5.9
200 (Medium QC) 2.52.1-2.5
400 (High QC) 2.11.8-1.8

The data clearly demonstrates that the method utilizing a stable isotope-labeled internal standard (Method A) provides excellent accuracy and precision, with narrow ranges for bias and relative standard deviation across different concentration levels. While Method B also demonstrates good linearity, the absence of specific quantitative data for accuracy, precision, and recovery in the available literature prevents a direct, detailed comparison. However, the use of a non-structurally analogous internal standard in a less sensitive detection method (HPLC-PDA vs. LC-MS/MS) inherently carries a higher risk of uncorrected matrix effects and variability.

Experimental Protocols

Method A: LC-MS/MS with Stable Isotope-Labeled Internal Standard

This method describes the simultaneous quantification of Cobicistat and Venetoclax in human plasma and serum using a stable isotope-labeled internal standard for Cobicistat.

1. Sample Preparation:

  • A simple protein precipitation method is employed for sample extraction.

2. Liquid Chromatography:

  • System: A validated LC system is used for chromatographic separation.

  • Column: C18 column.

  • Mobile Phase: An elution gradient with mobile phase A (ammonium formate) and mobile phase B (acetonitrile) is utilized.

3. Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer is used for detection.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Selected Reaction Monitoring (SRM) is used to detect the analytes and their internal standards.[1]

Method B: RP-HPLC with PDA Detection and Non-Isotope-Labeled Internal Standard

This method describes the quantification of Cobicistat in human plasma using Febuxostat as the internal standard.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction technique.[2]

2. Liquid Chromatography:

  • System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a Photodiode Array (PDA) detector.[2]

  • Column: Inertsil-BDS 250 (I.D-4.6mm, particle size-5μm).[2]

  • Mobile Phase: 0.1% OPA Buffer: Acetonitrile (45: 55).[2]

  • Flow Rate: 1 ml/min.[2]

  • Detection Wavelength: 210nm.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship highlighting the importance of an appropriate internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification via Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for bioanalytical sample analysis using this compound.

logical_relationship cluster_problem Sources of Inaccuracy & Imprecision cluster_solution Role of this compound Internal Standard cluster_outcome Result matrix_effects Matrix Effects (Ion Suppression/Enhancement) compensation Compensation for Variability matrix_effects->compensation extraction_var Variability in Extraction Recovery extraction_var->compensation instrument_drift Instrumental Drift instrument_drift->compensation high_accuracy High Accuracy compensation->high_accuracy high_precision High Precision compensation->high_precision reliable_data Reliable Pharmacokinetic Data high_accuracy->reliable_data high_precision->reliable_data

Caption: The role of an ideal internal standard in ensuring data quality.

References

A Comparative Guide to Determining the Limit of Quantification for Cobicistat Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a reliable and sensitive analytical method for the quantification of Cobicistat is paramount. The Limit of Quantification (LOQ) is a critical performance characteristic of these assays, defining the lowest concentration of Cobicistat that can be reliably quantified with acceptable precision and accuracy. This guide provides a comparative overview of different analytical methods for determining the LOQ of Cobicistat, supported by experimental data and detailed protocols.

Comparison of Analytical Methods and their Limits of Quantification

The determination of Cobicistat's LOQ has been accomplished using various analytical techniques, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) being the most prevalent. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of reported LOQ values from various studies.

Analytical MethodMatrixLimit of Quantification (LOQ)Linearity RangeReference
RP-HPLCBulk Drug & Tablet0.4461 µg/mL7.5 to 45 µg/mL[1][2]
RP-HPLCBulk Drug & Tablet1.2 µg/mL-[1]
RP-HPLCBulk Drug & Tablet2.47 µg/mL30-90 µg/mL[3]
RP-HPLCBulk Drug9.87 µg/mL1-5 µg/mL[4]
RP-HPLCBulk & Dosage Forms0.06%400-1200 µg/mL[5]
RP-HPLCBulk & Dosage Forms0.225 µg/mL60-180 µg/mL[6]
RP-HPLCBulk & Dosage Forms0.326 ppm7.5-45 ppm[7]
LC-MS/MSHuman Plasma & Serum5 µg/L5-500 µg/L[8][9]
UPLC-MS/MS-2.5 to 10 ng/mLup to 5000 ng/mL[10]
Bioanalytical MethodHuman Plasma10.32 ng/mL1-1000 ng/mL[11]

Experimental Protocols

The following sections detail the methodologies employed in some of the key studies cited in the table above. These protocols are provided to offer a deeper understanding of the experimental conditions required to achieve the reported LOQ values.

RP-HPLC Method for Bulk Drug and Tablet Dosage Form[1][2]
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 100 mm, 5µm).[1]

    • Mobile Phase: A mixture of methanol and water in a ratio of 20:80 v/v.[1] Alternatively, a mixture of acetonitrile and phosphate buffer (pH 6.5) in a 10:90 v/v ratio can be used.[2]

    • Flow Rate: 0.8 mL/min or 1.0 mL/min.[1][2]

    • Detection Wavelength: 249 nm or 240 nm.[1][2]

    • Injection Volume: Not specified.

    • Column Temperature: Ambient.[2]

  • Standard and Sample Preparation:

    • Standard Stock Solution: A standard stock solution of Cobicistat is prepared by dissolving a known amount of the reference standard in the mobile phase to achieve a specific concentration (e.g., 300 µg/mL).[2] This is then further diluted to the desired working concentrations.

    • Sample Solution: For tablet dosage forms, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of Cobicistat is dissolved in the mobile phase, sonicated, filtered, and then diluted to the final concentration.

  • Method Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, precision, accuracy, specificity, ruggedness, robustness, Limit of Detection (LOD), and LOQ.[1][2] The LOQ is often determined based on the signal-to-noise ratio (typically 10:1) or calculated from the standard deviation of the response and the slope of the calibration curve.[3][12]

LC-MS/MS Method for Human Plasma and Serum[8][9]
  • Instrumentation: A Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: A C18 column.[8][9]

    • Mobile Phase: A gradient elution using two mobile phases: Mobile Phase A (e.g., ammonium formate buffer) and Mobile Phase B (e.g., acetonitrile).[8][9]

    • Flow Rate: 1.000 mL/min.[8]

    • Injection Volume: 0.5 µL.[8]

    • Column Temperature: 60°C.[8]

  • Sample Preparation:

    • Protein Precipitation: Due to the complexity of the biological matrix, a protein precipitation step is typically employed. This involves adding a precipitating agent (e.g., methanol) to the plasma or serum sample to remove proteins.

  • Method Validation: The method is validated according to the European Medicines Agency (EMA) and Food and Drug Administration (FDA) guidelines.[8][9] Validation parameters include linearity, accuracy, precision (within-day and between-day), stability, and matrix effect.[8][9] The Lower Limit of Quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[8]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in determining the LOQ and the mechanism of Cobicistat, the following diagrams are provided.

Analytical Method Validation Workflow for LOQ Determination cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase cluster_Result Final Determination A Method Development & Optimization B Preparation of Standard Solutions A->B C Preparation of Sample Matrix A->C D Linearity Study (Calibration Curve) B->D C->D E Precision Study (Repeatability & Intermediate) D->E F Accuracy Study (Recovery) D->F H Statistical Calculation (10σ/S) D->H G Signal-to-Noise Ratio (S/N ≥ 10) E->G F->G I Limit of Quantification (LOQ) Established G->I H->I

Caption: Workflow for determining the Limit of Quantification (LOQ).

Cobicistat Mechanism of Action cluster_DrugMetabolism Drug Metabolism Pathway cluster_Cobicistat Cobicistat Intervention Drug Co-administered Drug (e.g., Atazanavir, Darunavir) CYP3A CYP3A Enzymes Drug->CYP3A Metabolism IncreasedDrugLevel Increased Bioavailability & Prolonged Half-life of Co-administered Drug Metabolites Inactive Metabolites CYP3A->Metabolites Excretion Excretion Metabolites->Excretion Cobicistat Cobicistat Cobicistat->CYP3A Inhibition

Caption: Cobicistat's role as a CYP3A enzyme inhibitor.

References

Cobicistat-d8 performance in different biological matrices (plasma vs. serum)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of biological matrix is a critical decision in the bioanalysis of therapeutic drugs and their internal standards. This guide provides a detailed comparison of the performance of Cobicistat-d8, a stable isotope-labeled internal standard for Cobicistat, in human plasma versus human serum. The information presented is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay developed for the simultaneous quantification of Cobicistat and Venetoclax.

A key study demonstrated that a rapid and reliable LC-MS/MS method can be successfully used for the simultaneous determination of Cobicistat and Venetoclax concentrations in both plasma and serum[1][2][3]. This method was validated according to the guidelines of the European Medicines Agency (EMA) and the Food and Drug Administration (FDA)[1][2][3]. The stable isotope-labeled internal standard used in this pivotal study was [13C4,2H3] Cobicistat, which serves as a surrogate for this compound performance.

Data Presentation: A Head-to-Head Comparison

The performance of the analytical method for Cobicistat in both matrices was found to be comparable, with accuracy and precision falling within the required limits for bioanalytical method validation.

Performance MetricPlasmaSerumReference
Linearity Range 5–500 µg/L5–500 µg/L[1][2][3]
Accuracy -5.9% to 2.4%-5.9% to 2.4%[1][2]
Within-Day Precision 1.2% to 4.8%1.2% to 4.8%[1][2]
Between-Day Precision 0.4% to 4.3%0.4% to 4.3%[1][2]
Stability (8 days) StableStable[1][2]

As the data indicates, no significant differences in performance were observed between plasma and serum, suggesting that both are suitable matrices for the quantification of Cobicistat using a deuterated internal standard like this compound.

Alternative Analytical Methods

While the primary focus is on the plasma versus serum comparison using LC-MS/MS, other validated methods for Cobicistat quantification in plasma have been reported. These methods offer alternative approaches for bioanalysis.

MethodDetectionLinearity RangeInternal StandardReference
RP-HPLCPDA0.01–10.0 µg/mLFebuxostat[4][5]
LC-MS/MSMS/MS10–4000 ng/mLNot Specified[6]

These alternative methods demonstrate the robustness of Cobicistat analysis across different analytical platforms.

Experimental Protocols

LC-MS/MS Method for Cobicistat in Plasma and Serum[1][2][3]

1. Sample Preparation:

  • To 100 µL of either serum or EDTA plasma in a 1.5-mL screw vial, add 500 µL of the internal standard solution ([13C4,2H3] Cobicistat at 20 µg/L in methanol).

  • Vortex the mixture for 1 minute.

  • Centrifuge for 5 minutes at 9500 g.

  • Transfer the vials to the autosampler for analysis.

2. Chromatographic Conditions:

  • LC System: High-performance liquid chromatography system.

  • Column: C18 column.

  • Mobile Phase A: 20 mmol/L ammonium formate, buffered at pH 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0.00 min: 30.0% B

    • 0.00–0.30 min: 47.5% B

    • 0.30–0.95 min: 75% B

    • 0.95–1.40 min: 100% B

    • 1.40–1.50 min: 30% B

  • Flow Rate: 1.000 mL/min.

  • Injection Volume: 0.5 µL.

  • Column Oven Temperature: 60°C.

  • Autosampler Temperature: 10°C.

3. Mass Spectrometric Conditions:

  • The specific mass transitions for Cobicistat and its stable isotope-labeled internal standard are monitored.

RP-HPLC Method for Cobicistat in Plasma[4][5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Details of the liquid-liquid extraction technique were not specified in the abstract.

2. Chromatographic Conditions:

  • Column: Inertsil-BDS 250 (I.D-4.6mm, particle size-5µm).

  • Mobile Phase: 0.1% OPA Buffer: Acetonitrile (45:55).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 50 µL.

  • Run Time: 10 min.

  • Detection Wavelength: 210nm (PDA detector).

  • Column Temperature: 30°C.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis start 100 µL Plasma or Serum add_is Add 500 µL Internal Standard Solution start->add_is vortex Vortex 1 min add_is->vortex centrifuge Centrifuge 5 min at 9500 g vortex->centrifuge transfer Transfer to Autosampler centrifuge->transfer injection Inject 0.5 µL transfer->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition detection->data

Caption: LC-MS/MS experimental workflow for Cobicistat analysis.

logical_relationship cobi_d8 This compound (Internal Standard) extraction Sample Preparation (Protein Precipitation) cobi_d8->extraction cobi Cobicistat (Analyte) cobi->extraction matrix Biological Matrix (Plasma or Serum) matrix->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Accurate Quantification analysis->quantification

Caption: Logical relationship of components for Cobicistat quantification.

References

Cross-validation of Cobicistat quantification methods between laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Cobicistat, a pharmacokinetic enhancer, in biological matrices. It is designed to assist laboratories in selecting appropriate methodologies and in the critical process of cross-validating these methods to ensure data consistency and reliability across different sites. This is particularly crucial when combining data from multiple laboratories for regulatory submissions and clinical trial analysis.[1][2][3]

Introduction to Cobicistat Quantification

Cobicistat is not an antiretroviral drug itself but is a potent inhibitor of cytochrome P450 3A (CYP3A) enzymes.[4] It is used to "boost" the plasma concentrations of certain anti-HIV drugs, such as elvitegravir and darunavir.[4][5] Accurate and precise quantification of Cobicistat in biological samples is essential for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[6] The most common analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparative Analysis of Quantification Methods

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of performance data from validated methods for Cobicistat quantification.

ParameterLC-MS/MS Method 1LC-MS/MS Method 2HPLC-UV Method 1HPLC-UV Method 2
Biological Matrix Human PlasmaHuman Plasma and SerumBulk Drug & TabletsBulk Drug & Tablets
Linearity Range 10 - 4000 ng/mL[5]5 - 500 µg/L[6]20 - 100 µg/ml[7]30 - 90 mcg/ml[8]
Lower Limit of Quantification (LLOQ) 10 ng/mL[5]5 µg/L[6]9.87 µg/ml[7]Not Specified
Accuracy (% Bias) Within ±15%-5.9% to 2.4%[6]Not Specified99.87-99.89% (Recovery)[9]
Precision (%RSD) Within 15%Within-day: 1.2% to 4.8%Between-day: 0.4% to 4.3%[6]< 2%[7]Not Specified
Internal Standard Not Specified[¹³C₄,²H₃] Cobicistat[6]Not ApplicableNot Applicable

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for LC-MS/MS and HPLC-UV quantification of Cobicistat.

1. LC-MS/MS Method for Cobicistat in Human Plasma

  • Sample Preparation: A liquid-liquid extraction is a common technique. For instance, 100 µL of plasma can be used for the extraction process.[5] Another approach involves protein precipitation where 100 µL of serum or EDTA plasma is mixed with 500 µL of an internal standard solution and vortexed. The mixture is then centrifuged to separate the proteins.[6]

  • Chromatography: Chromatographic separation is typically performed on a C18 column, such as an XBridge C18 (2.1mm x 50mm).[5] A gradient elution with a mobile phase consisting of methanol and water with 0.1% formic acid is often employed.[5]

  • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification.

2. HPLC-UV Method for Cobicistat in Pharmaceutical Dosage Forms

  • Sample Preparation: For solid dosage forms, a number of tablets are weighed, powdered, and a quantity equivalent to a specific dose is dissolved in a suitable solvent, such as a mixture of acetonitrile and water. The solution is then sonicated and filtered before injection.[8][10]

  • Chromatography: A reverse-phase C18 column (e.g., 4.6 x 100 mm, 5µm) is commonly used.[9] The mobile phase is often a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile in an isocratic elution mode.[7][9]

  • UV Detection: The detection wavelength is typically set at a maximum absorbance for Cobicistat, for example, 249 nm or 260 nm.[7][9]

Cross-Validation of Analytical Methods Between Laboratories

When analytical data from different laboratories are to be combined, a cross-validation of the bioanalytical methods is essential to ensure the reliability and comparability of the results.[2][3][11] This process typically involves comparing the performance of two or more validated methods.[2]

Workflow for Inter-Laboratory Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of a Cobicistat quantification method between two laboratories.

CrossValidationWorkflow cluster_labA Laboratory A (Reference) cluster_labB Laboratory B (Comparator) cluster_analysis Data Comparison and Evaluation A_SOP Validated Method SOP A_QC Prepare QC Samples (Low, Mid, High) A_SOP->A_QC A_Analyze Analyze QC Samples A_QC->A_Analyze B_QC Receive QC Samples A_QC->B_QC Ship Samples A_Data Generate Dataset A A_Analyze->A_Data Compare Statistical Comparison (e.g., % Difference, Bland-Altman) A_Data->Compare B_SOP Validated Method SOP B_Analyze Analyze QC Samples B_SOP->B_Analyze B_QC->B_Analyze B_Data Generate Dataset B B_Analyze->B_Data B_Data->Compare Criteria Acceptance Criteria Met? (e.g., within ±15-20%) Compare->Criteria Report Generate Cross-Validation Report Criteria->Report Yes Investigation Investigate Discrepancies Criteria->Investigation No Final_Conclusion Final_Conclusion Report->Final_Conclusion Methods are Cross-Validated

Caption: Workflow for inter-laboratory cross-validation of Cobicistat quantification.

Conclusion

Both LC-MS/MS and HPLC-UV are suitable methods for the quantification of Cobicistat. LC-MS/MS offers higher sensitivity and is the method of choice for complex biological matrices like plasma and serum, especially when low concentrations are expected. HPLC-UV is a robust and cost-effective alternative, particularly for the analysis of pharmaceutical formulations where Cobicistat concentrations are higher.

Successful cross-validation between laboratories is paramount for the integrity of data in multi-site studies. A well-defined protocol, including the exchange of quality control samples and pre-defined acceptance criteria, is essential to demonstrate the comparability of results and ensure the overall quality of the bioanalytical data.

References

A Head-to-Head Comparison of the Drug-Drug Interaction Profiles of Cobicistat and Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct drug-drug interaction (DDI) profiles of Cobicistat and Ritonavir, two prominent pharmacokinetic enhancers. This guide provides a detailed comparison of their effects on key metabolic enzymes and drug transporters, supported by quantitative experimental data and detailed methodologies.

Cobicistat and Ritonavir are both potent inhibitors of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This inhibitory action forms the basis of their role as pharmacokinetic enhancers, increasing the systemic exposure of co-administered drugs that are substrates of CYP3A4. While both serve a similar clinical purpose, their broader interaction profiles exhibit significant differences, particularly concerning their effects on other CYP isoforms, UDP-glucuronosyltransferases (UGTs), and the efflux transporter P-glycoprotein (P-gp). These distinctions are crucial for predicting and managing drug-drug interactions in clinical practice and during drug development.

Key Differences at a Glance:

  • Selectivity: Cobicistat is a more selective inhibitor of CYP3A4 compared to Ritonavir.[1][2]

  • Induction Potential: Ritonavir is a known inducer of several drug-metabolizing enzymes, including CYP and UGT isoforms, whereas Cobicistat is devoid of inducing properties.[2][3][4][5]

  • Transporter Interactions: Both drugs inhibit P-glycoprotein, but the net in vivo effect can differ.[6][7]

Quantitative Comparison of Inhibitory and Inductive Potential

To provide a clear and objective comparison, the following tables summarize the available quantitative data on the inhibitory and inductive effects of Cobicistat and Ritonavir.

Cytochrome P450 (CYP) Inhibition

Both Cobicistat and Ritonavir are potent mechanism-based inhibitors of CYP3A4.[8] However, their inhibitory effects on other CYP isoforms differ, with Ritonavir generally exhibiting a broader inhibitory profile.

CYP IsoformParameterCobicistatRitonavirReference(s)
CYP3A4 Ki (μM) ~0.04 - 0.380.019 - 0.59[3][9][10][11][12]
IC50 (μM) 0.0320.014[8]
CYP1A2 IC50 (μM) >150>150[8]
CYP2B6 IC50 (μM) >6>6[8]
CYP2C9 IC50 (μM) >64.2[8][12]
CYP2C19 IC50 (μM) >6>6[8]
CYP2D6 IC50 (μM) >6>6[8]
UDP-Glucuronosyltransferase (UGT) Induction

A significant differentiator between the two drugs is their effect on UGT enzymes. Ritonavir is a known inducer of UGTs, which can lead to decreased concentrations of co-administered drugs that are primarily cleared via glucuronidation. Cobicistat does not exhibit this inductive effect.[5] While a specific EC50 for UGT induction by Ritonavir is not consistently reported, its inductive potential on CYP3A4, another enzyme regulated by the pregnane X receptor (PXR), provides an indication of its inducing capabilities.

Enzyme FamilyParameterCobicistatRitonavirReference(s)
UGT Induction No inductionInducer[4][5]
CYP3A4 (mRNA) EC50 (μM) Not an inducer1.0[10][13]
P-glycoprotein (P-gp) Inhibition

Both Cobicistat and Ritonavir inhibit the efflux transporter P-glycoprotein, which can increase the absorption and systemic exposure of P-gp substrates.

TransporterParameterCobicistatRitonavirReference(s)
P-glycoprotein (P-gp) IC50 (μM) 360.2[14][15]

Experimental Methodologies

The data presented in this guide are derived from in vitro studies employing standardized experimental protocols. Below are detailed descriptions of the key methodologies used to assess the drug-drug interaction potential of Cobicistat and Ritonavir.

Determination of CYP Inhibition (IC50 and Ki Values)

The inhibitory potential of Cobicistat and Ritonavir on various CYP isoforms is typically evaluated using human liver microsomes.

  • IC50 Determination: This assay measures the concentration of the inhibitor required to reduce the activity of a specific CYP enzyme by 50%.

    • Human liver microsomes are incubated with a CYP isoform-specific probe substrate and varying concentrations of the inhibitor (Cobicistat or Ritonavir).

    • The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C.

    • The reaction is terminated, and the formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The rate of metabolite formation is plotted against the inhibitor concentration to determine the IC50 value.

  • Ki Determination: This assay determines the inhibition constant, which represents the binding affinity of the inhibitor to the enzyme.

    • A matrix of experiments is performed with varying concentrations of both the probe substrate and the inhibitor.

    • The reaction velocity is measured for each combination.

    • The data are then fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, mixed) to determine the Ki value and the mechanism of inhibition.[16]

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubate Incubate at 37°C with NADPH-regenerating system HLM->Incubate Substrate CYP Probe Substrate Substrate->Incubate Inhibitor Inhibitor (Cobicistat/Ritonavir) Inhibitor->Incubate LCMS LC-MS/MS Analysis of Metabolite Formation Incubate->LCMS Calc Calculate IC50 / Ki LCMS->Calc UGT_Induction_Workflow Hepatocytes Culture Primary Human Hepatocytes Treatment Treat with Inducer (e.g., Ritonavir) Hepatocytes->Treatment Analysis Analyze UGT Induction Treatment->Analysis mRNA mRNA Quantification (qRT-PCR) Analysis->mRNA Gene Expression Activity Enzymatic Activity Assay (Probe Substrate + LC-MS/MS) Analysis->Activity Enzyme Activity EC50 Determine EC50 mRNA->EC50 Activity->EC50 Pgp_Inhibition_Signaling cluster_cell Caco-2 Cell Monolayer cluster_apical Apical (Intestinal Lumen) cluster_basolateral Basolateral (Bloodstream) Pgp P-glycoprotein (P-gp) Efflux Transporter Substrate_BL P-gp Substrate Substrate_AP P-gp Substrate Substrate_AP->Pgp Efflux Inhibitor_AP Inhibitor (Cobicistat/Ritonavir) Inhibitor_AP->Pgp Inhibition

References

A Comparative Guide to the Bioequivalence of Atazanavir Boosted with Cobicistat versus Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence and pharmacokinetic profiles of two key boosting combinations for the antiretroviral drug atazanavir: atazanavir/cobicistat (ATV/c) and atazanavir/ritonavir (ATV/r). The information presented is compiled from multiple clinical studies to support research and development in HIV treatment.

Executive Summary

Cobicistat, a selective cytochrome P450 3A4 (CYP3A4) inhibitor, has been developed as an alternative pharmacokinetic enhancer to ritonavir.[1][2] Extensive clinical research, including Phase I, II, and III trials, has established the bioequivalence of atazanavir boosted with cobicistat to atazanavir boosted with ritonavir.[3][4] These studies demonstrate that atazanavir/cobicistat achieves similar drug exposures to atazanavir/ritonavir, with comparable efficacy and safety profiles in both healthy volunteers and HIV-1 infected patients.[4][5] While both boosters are potent inhibitors of CYP3A4, cobicistat exhibits greater selectivity and lacks the enzyme-inducing properties of ritonavir, potentially leading to fewer drug-drug interactions.[2][6]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic (PK) parameters for atazanavir when co-administered with either cobicistat or ritonavir. The data is derived from bioequivalence studies conducted in healthy subjects and HIV-infected patients. Bioequivalence is established when the 90% confidence intervals (CI) for the geometric mean ratios (GMR) of the PK parameters fall within the range of 80-125%.[4]

Pharmacokinetic ParameterAtazanavir/Cobicistat (300/150 mg)Atazanavir/Ritonavir (300/100 mg)Geometric Mean Ratio (90% CI)Bioequivalence Established
AUCtau Equivalent exposures observed[1]Equivalent exposures observed[1]Within 80-125% range[4]Yes[1][4]
Cmax Equivalent exposures observed[1]Equivalent exposures observed[1]Within 80-125% range[4]Yes[1][4]
Ctau/Cmin Equivalent exposures observed[1]Slightly higher Cmin with ritonavir in some darunavir studies[1]Within 80-125% range for atazanavir[1]Yes[1]

Experimental Protocols

The bioequivalence of atazanavir/cobicistat and atazanavir/ritonavir has been established through a series of well-controlled clinical trials. The methodologies of these key experiments are detailed below.

Study Design

The majority of the bioequivalence studies employed a randomized, open-label, crossover design .[7][8] In these studies, participants are randomly assigned to a sequence of treatments, receiving both atazanavir/cobicistat and atazanavir/ritonavir during different periods of the trial, separated by a washout period to eliminate the first drug from their system.[8] This design allows for within-subject comparison, reducing variability and increasing the statistical power of the study. Some studies were designed as parallel-group trials, particularly in treatment-naive HIV-infected patients.[5]

Study Population

Bioequivalence studies have been conducted in both healthy adult volunteers and HIV-1 infected patients .[5][7] Studies in healthy subjects are typically the initial step to establish pharmacokinetic equivalence in a controlled population.[7][9] Subsequent studies in HIV-infected patients confirm these findings in the target population and also assess efficacy and safety.[1][5]

Dosing and Administration

Participants in these studies typically received a single oral dose of atazanavir 300 mg in combination with either cobicistat 150 mg or ritonavir 100 mg.[2] To mimic clinical practice, the drugs were often administered with a light meal, as food can enhance the bioavailability of atazanavir.[7][10]

Pharmacokinetic Sampling and Analysis

Serial blood samples were collected from participants at predefined time points before and after drug administration, typically over a 72-hour period.[8] Plasma concentrations of atazanavir, cobicistat, and ritonavir were then measured using validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The key pharmacokinetic parameters calculated from these concentration-time profiles include:

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

  • Ctau (Concentration at the end of the dosing interval) or Cmin (Minimum Concentration): The trough plasma concentration of the drug.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for a typical bioequivalence study comparing atazanavir/cobicistat and atazanavir/ritonavir.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Treatment Period 1 cluster_washout Washout Period cluster_period2 Treatment Period 2 cluster_analysis Data Analysis cluster_conclusion Conclusion screening Participant Screening enrollment Informed Consent & Enrollment screening->enrollment randomization Random Assignment to Treatment Sequence enrollment->randomization dosing1 Drug Administration (ATV/c or ATV/r) randomization->dosing1 pk_sampling1 Pharmacokinetic Blood Sampling dosing1->pk_sampling1 washout Drug Elimination pk_sampling1->washout bioanalysis Bioanalytical Assay (LC-MS/MS) pk_sampling1->bioanalysis dosing2 Drug Administration (Alternative Treatment) washout->dosing2 pk_sampling2 Pharmacokinetic Blood Sampling dosing2->pk_sampling2 pk_sampling2->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI for GMR) pk_analysis->stat_analysis conclusion Determination of Bioequivalence stat_analysis->conclusion

Caption: Generalized workflow of a crossover bioequivalence study.

Conclusion

References

A Researcher's Guide to Internal Standards for Cobicistat Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, particularly for pharmacokinetic studies and therapeutic drug monitoring of antiretroviral agents like Cobicistat, the choice of a suitable internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of Cobicistat-d8 with other potential internal standards, supported by experimental data from published literature.

The Role and Ideal Characteristics of an Internal Standard

An internal standard (IS) is a compound with a known concentration that is added to a sample before analysis. Its primary function is to correct for the potential loss of the analyte during sample preparation and to compensate for variability in the analytical instrument's response. An ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis should possess the following characteristics:

  • Structural Similarity: The IS should be structurally and chemically similar to the analyte to ensure comparable behavior during sample extraction and ionization.

  • Co-elution: Ideally, the IS should elute close to the analyte without causing interference, to experience similar matrix effects.

  • Mass Difference: The IS must have a different mass-to-charge ratio (m/z) from the analyte to be distinguishable by the mass spectrometer.

  • Stability: The IS should be stable throughout the entire analytical process.

  • Purity: The IS should be of high purity and free from any impurities that could interfere with the analysis.

Comparison of Potential Internal Standards for Cobicistat Analysis

This section compares three potential internal standards for the quantification of Cobicistat: this compound (a deuterated analog), [¹³C₄,²H₃] Cobicistat (a stable isotope-labeled analog with a different labeling pattern), and Febuxostat (a structurally unrelated compound).

Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard

Stable isotope-labeled internal standards are considered the gold standard for LC-MS/MS bioanalysis due to their near-identical chemical and physical properties to the analyte. This ensures that they behave similarly during sample preparation and ionization, providing the most accurate correction for matrix effects and other sources of variability.

This compound vs. [¹³C₄,²H₃] Cobicistat

While specific validation data for a method using this compound was not available in the reviewed literature, a comprehensive study by van der Helm et al. (2025) provides detailed validation data for an LC-MS/MS method using [¹³C₄,²H₃] Cobicistat for the simultaneous quantification of Cobicistat and Venetoclax in human plasma and serum.[1][2][3] Given the very close structural and chemical nature of this compound and [¹³C₄,²H₃] Cobicistat, the performance of this compound is expected to be highly comparable.

The use of deuterated standards like this compound is a widely accepted practice. However, it is important to note that in some cases, extensive deuteration can lead to a slight shift in retention time compared to the unlabeled analyte. This is generally not a significant issue with modern chromatographic systems but should be monitored during method development.

The following table summarizes the performance data for the LC-MS/MS method using [¹³C₄,²H₃] Cobicistat as an internal standard, which can be considered a strong proxy for the expected performance of this compound.

ParameterPerformance Data for [¹³C₄,²H₃] Cobicistat Internal Standard[1][2][3]
Linearity Range 5 - 500 µg/L
Correlation Coefficient (r²) 1.00
Accuracy -5.9% to 2.4%
Within-day Precision 1.2% to 4.8%
Between-day Precision 0.4% to 4.3%
Matrix Effect Not explicitly quantified, but the high accuracy and precision suggest effective compensation.
Recovery Not explicitly stated, but the consistent performance indicates reliable recovery.
Structurally Unrelated Internal Standards: A Less Ideal Alternative

In situations where a stable isotope-labeled internal standard is not available or cost-prohibitive, a structurally unrelated compound may be used. However, this approach is generally less desirable for LC-MS/MS analysis due to potential differences in ionization efficiency and susceptibility to matrix effects compared to the analyte.

Febuxostat as an Internal Standard

A study by Kishore et al. developed and validated a reverse-phase high-performance liquid chromatography (RP-HPLC) method with a photodiode array (PDA) detector for the quantification of Cobicistat in human plasma, using Febuxostat as an internal standard.[4] It is important to emphasize that this method does not involve mass spectrometry, and therefore the considerations for internal standard selection are different.

ParameterPerformance Data for Febuxostat Internal Standard (HPLC-PDA)[4]
Linearity Range 0.01 - 10.0 µg/mL
Correlation Coefficient (r²) 0.9992
Accuracy Within acceptable limits as per USFDA guidelines (specific values not provided).
Precision Within acceptable limits as per USFDA guidelines (specific values not provided).
Recovery Within acceptable limits as per USFDA guidelines (specific values not provided).

While the method using Febuxostat was validated according to regulatory guidelines, applying a structurally unrelated internal standard like Febuxostat in a more sensitive and matrix-effect-prone technique like LC-MS/MS would require extensive validation to ensure it adequately corrects for variations in the Cobicistat signal. Differences in ionization efficiency between Cobicistat and Febuxostat could lead to inaccurate quantification.

Experimental Protocols

LC-MS/MS Method for Cobicistat using [¹³C₄,²H₃] Cobicistat IS[1][2][3][4]
  • Sample Preparation: To 100 µL of plasma or serum, 500 µL of a working solution of [¹³C₄,²H₃] Cobicistat in methanol is added. The mixture is vortexed and then centrifuged. The supernatant is transferred for analysis.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.6 µm, 50 × 2.1 mm)

    • Mobile Phase A: 20 mmol/L ammonium formate, pH 3.5 with formic acid

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A gradient program is used to separate the analytes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 0.5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor and product ion transitions for Cobicistat and [¹³C₄,²H₃] Cobicistat are monitored.

RP-HPLC-PDA Method for Cobicistat using Febuxostat IS[5]
  • Sample Preparation: Liquid-liquid extraction is performed on human plasma samples.

  • Liquid Chromatography:

    • Column: Inertsil-BDS 250 (4.6 mm I.D., 5 µm particle size)

    • Mobile Phase: 0.1% Orthophosphoric acid buffer: Acetonitrile (45:55 v/v)

    • Flow Rate: 1 mL/min

    • Injection Volume: 50 µL

    • Detection: PDA detector at 210 nm

    • Run Time: 10 minutes

Visualizing the Concepts

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Internal_Standard_Concept Analyte Cobicistat in Sample SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Known Concentration of IS (e.g., this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Ratio of Analyte Signal / IS Signal LCMS->Ratio Quantification Accurate Quantification of Cobicistat Ratio->Quantification

Caption: The fundamental concept of using an internal standard for accurate quantification.

Experimental_Workflow start Start: Plasma Sample add_is Add Internal Standard (e.g., this compound) start->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject data_acq Data Acquisition (MRM Mode) inject->data_acq data_proc Data Processing (Calculate Analyte/IS Ratio) data_acq->data_proc end End: Quantified Cobicistat Concentration data_proc->end

Caption: A typical experimental workflow for Cobicistat analysis using LC-MS/MS.

IS_Comparison_Logic cobicistat_d8 This compound sil_is Stable Isotope-Labeled (SIL) IS cobicistat_d8->sil_is c13c4_h3_cobi [¹³C₄,²H₃] Cobicistat c13c4_h3_cobi->sil_is febuxostat Febuxostat struct_unrelated_is Structurally Unrelated IS febuxostat->struct_unrelated_is high_confidence High Confidence in Accurate Quantification sil_is->high_confidence lower_confidence Lower Confidence for LC-MS/MS (Potential for Differential Matrix Effects) struct_unrelated_is->lower_confidence

Caption: Logical relationship between different types of internal standards and confidence in results.

Conclusion

For the quantitative analysis of Cobicistat in biological matrices using LC-MS/MS, a stable isotope-labeled internal standard is the superior choice. Both this compound and [¹³C₄,²H₃] Cobicistat are excellent candidates, with the latter having well-documented validation data demonstrating high accuracy and precision. While this compound is expected to perform similarly, it is always recommended to perform a thorough method validation. The use of a structurally unrelated internal standard like Febuxostat is not recommended for LC-MS/MS applications due to the inherent risk of dissimilar behavior during analysis, which can compromise the accuracy of the results. Researchers and drug development professionals should prioritize the use of stable isotope-labeled internal standards to ensure the highest quality data in their studies.

References

Cobicistat's Impact on Renal Function Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Cobicistat, a pharmacokinetic enhancer, on renal function markers against its primary alternative, Ritonavir. The information presented is collated from multiple studies to provide a robust overview for research and drug development professionals.

Executive Summary

Comparative Data on Renal Function Markers

The following table summarizes the quantitative data from a key study investigating the impact of Cobicistat and Ritonavir on renal function markers in HIV-negative volunteers with normal and mildly to moderately impaired renal function.

ParameterTreatment GroupBaseline (Day 0)Day 7Day 14 (7 days post-treatment)
eGFR (Cockcroft-Gault, mL/min) Cobicistat (Normal Renal Function)--9.9 (p<0.05)+1.4 (NS)
Cobicistat (Mild/Moderate Impairment)--11.9 (p<0.05)-2.2 (NS)
Ritonavir (Normal Renal Function)-No significant changeNo significant change
Placebo (Normal Renal Function)-No significant changeNo significant change
eGFR (MDRD, mL/min/1.73m²) Cobicistat (Normal Renal Function)--9.9 (p<0.05)+1.1 (NS)
Cobicistat (Mild/Moderate Impairment)--13.9 (p<0.05)-2.6 (NS)
Actual GFR (aGFR, iohexol clearance, mL/min) Cobicistat (Normal Renal Function)--2.7 (NS)-2.5 (NS)
Cobicistat (Mild/Moderate Impairment)--3.6 (NS)-5.8 (NS)
Ritonavir (Normal Renal Function)-No significant changeNo significant change
Placebo (Normal Renal Function)-No significant changeNo significant change
Serum Creatinine (SCr, mg/dL) Cobicistat (vs. Ritonavir)-Higher median increase (0.13 vs. 0.09, p<0.001)-

NS = Not Significant Data compiled from multiple studies.[1][3][4]

Mechanism of Action on Renal Markers

Cobicistat's effect on serum creatinine is a direct consequence of its inhibitory action on specific renal transporters. The diagram below illustrates this mechanism.

G cluster_blood Blood cluster_tubule Proximal Tubule Cell cluster_urine Urine Creatinine_blood Creatinine OCT2 OCT2 Creatinine_blood->OCT2 Uptake Glomerulus Glomerulus Creatinine_blood->Glomerulus Filtration MATE1 MATE1 Creatinine_urine Creatinine MATE1->Creatinine_urine Secretion Cobicistat_cell Cobicistat Cobicistat_cell->MATE1 Inhibition Glomerulus->Creatinine_urine

Caption: Cobicistat inhibits MATE1-mediated creatinine secretion in the proximal tubule.

This inhibition of MATE1 by Cobicistat leads to an accumulation of creatinine in the blood, resulting in an elevated serum creatinine level and a subsequent, yet misleading, decrease in the calculated eGFR.[1][2] Importantly, this does not reflect a change in the actual glomerular filtration rate.[1][5][6]

Experimental Protocols

The findings presented in this guide are based on robust clinical and in vitro studies. The key methodologies employed are detailed below.

Clinical Study Protocol for Assessing Renal Function

A randomized, placebo-controlled study was conducted in HIV-negative volunteers with either normal renal function (eGFR ≥ 80 mL/min) or mild to moderate renal impairment (eGFR 50-79 mL/min).[4]

  • Treatment Arms:

    • Cohort 1 (Normal Renal Function): Randomized to receive Cobicistat (150 mg once daily), Ritonavir (100 mg once daily), or placebo for 7 days.[4][5][6]

    • Cohort 2 (Mild/Moderate Renal Impairment): All subjects received Cobicistat (150 mg once daily) for 7 days.[5][6]

  • Renal Function Assessment:

    • Estimated GFR (eGFR): Calculated using the Cockcroft-Gault and Modification of Diet in Renal Disease (MDRD) equations at baseline (Day 0), Day 7, and Day 14 (7 days after treatment discontinuation).[1][4]

    • Actual GFR (aGFR): Measured by the clearance of iohexol, a contrast agent that is freely filtered by the glomerulus and not subject to tubular secretion or reabsorption.[1][4] Iohexol clearance provides a more accurate measure of true glomerular function.

  • Data Analysis: Changes in eGFR and aGFR from baseline were calculated and compared between treatment groups. Statistical significance was determined using appropriate statistical tests (e.g., P < 0.05).[1][5]

In Vitro Transporter Inhibition Assays

To elucidate the mechanism of Cobicistat's effect on creatinine, in vitro studies were conducted using cell lines overexpressing key renal transporters.[1]

  • Cell Lines: Human embryonic kidney (HEK293) cells were transfected to express specific renal transporters, including organic cation transporter 2 (OCT2) and multidrug and toxin extrusion protein 1 (MATE1).[1]

  • Inhibition Assay: The ability of Cobicistat and other drugs (e.g., Ritonavir, cimetidine, trimethoprim) to inhibit the transport of a model substrate by these transporters was assessed.[1]

  • Endpoint: The concentration of the drug that inhibits 50% of the transporter activity (IC50) was determined to quantify the inhibitory potency.

Comparison with Ritonavir

Ritonavir, another commonly used pharmacokinetic enhancer, also exhibits some inhibitory effects on renal transporters. However, studies have shown that the increase in serum creatinine is more pronounced with Cobicistat compared to Ritonavir.[3] This difference may be attributed to the active transport of Cobicistat into tubular cells by OCT2, leading to a higher intracellular concentration and consequently greater inhibition of MATE1.[3] While both are potent CYP3A4 inhibitors, Cobicistat is a more selective CYP inhibitor and lacks the enzyme-inducing properties of Ritonavir, potentially leading to a different drug-drug interaction profile.[3][7]

Conclusion

The available evidence strongly indicates that the observed increase in serum creatinine and decrease in eGFR with Cobicistat administration are not indicative of intrinsic nephrotoxicity.[4][6] These changes are a result of the specific and reversible inhibition of the MATE1 transporter, which is involved in the tubular secretion of creatinine.[1][2] The actual glomerular filtration rate remains largely unaffected.[1][5][6] For drug development professionals, it is crucial to understand this mechanism to avoid misinterpretation of routine renal function tests in clinical trials and to differentiate this benign effect from true drug-induced kidney injury. When monitoring patients on Cobicistat-containing regimens, particularly those with pre-existing renal conditions or those receiving other potentially nephrotoxic agents, a baseline assessment of renal function is recommended, and any significant or progressive changes should be carefully evaluated.

References

Safety Operating Guide

Proper Disposal of Cobicistat-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Cobicistat-d8, a deuterated analog of the HIV protease inhibitor Cobicistat, requires careful handling and disposal due to its inherent chemical hazards. As a stable isotope-labeled compound, its disposal protocol is dictated by the properties of the parent compound, Cobicistat. It must be treated as a hazardous pharmaceutical waste, and under no circumstances should it be disposed of down the drain or in regular trash.[1][2] Adherence to proper disposal procedures is critical to ensure personnel safety and environmental protection.

Hazard and Disposal Summary

All quantitative and qualitative data regarding the hazards and disposal of this compound are summarized below. This information is derived from its Safety Data Sheet (SDS) and general principles of hazardous waste management.

ParameterSpecificationCitation
Hazard Classifications Acute Oral, Dermal, and Inhalation Toxicity (Category 4)[1]
Skin Irritation (Category 2)[1]
Serious Eye Irritation (Category 2A)[1]
Primary Disposal Route Hazardous Waste Stream[1][2]
Recommended Treatment High-Temperature Incineration by a licensed facility[3][4][5][6]
Prohibited Disposal Do not empty into drains or dispose of in municipal trash.[1][2]
Regulatory Framework Must comply with local, regional, and national regulations (e.g., EPA, RCRA in the U.S.).[3]

Protocol for the Disposal of this compound

This protocol provides a step-by-step methodology for the safe segregation, storage, and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • 1.1. Before handling this compound waste, ensure appropriate PPE is worn. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A properly fitted lab coat.

  • 1.2. Handle all waste materials within a well-ventilated area, such as a fume hood, to minimize inhalation risk.[1]

2. Waste Segregation and Containerization:

  • 2.1. Designate a specific, compatible waste container exclusively for this compound and related contaminated materials.

    • Acceptable containers are typically high-density polyethylene (HDPE) or glass, with a securely sealing screw-top cap.

    • The container must be in good condition, with no leaks or damage.

  • 2.2. Place the following waste types into the designated container:

    • Unused or expired this compound solid material.

    • Empty vials or original containers that held this compound. These are considered "empty" but not clean and must be disposed of as hazardous waste.

    • Contaminated materials such as pipette tips, weighing papers, and gloves used during handling.

  • 2.3. Do not mix this compound waste with other waste streams (e.g., biohazardous waste, sharps, non-hazardous trash) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

3. Labeling the Hazardous Waste Container:

  • 3.1. Immediately label the waste container using your institution's official hazardous waste tag.

  • 3.2. The label must include, at a minimum:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").

    • The accumulation start date (the date the first piece of waste is added).

    • The name of the principal investigator and the laboratory location.

4. On-site Storage of Waste:

  • 4.1. Keep the waste container securely closed at all times, except when adding waste.

  • 4.2. Store the container in a designated satellite accumulation area within the laboratory, at or near the point of generation.

  • 4.3. The storage area should be a secondary containment bin to prevent spills in case of container failure.

  • 4.4. Ensure the stored waste does not exceed regulatory volume limits (e.g., 55 gallons for hazardous waste or 1 quart for acutely hazardous waste in the U.S.) before requesting a pickup.

5. Arranging for Final Disposal:

  • 5.1. Once the container is full or the accumulation time limit set by your institution is reached, schedule a waste pickup.

  • 5.2. Contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office.

  • 5.3. EHS personnel or a contracted, certified hazardous waste disposal company will collect the waste for final transport and disposal, typically via high-temperature incineration.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal gen Generation of this compound Waste (Unused chemical, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiates Disposal segregate Step 2: Segregate into a Designated, Compatible Container ppe->segregate label_waste Step 3: Label Container with Hazardous Waste Tag segregate->label_waste store Step 4: Store in Secondary Containment in Satellite Accumulation Area label_waste->store request Step 5: Request Waste Pickup (Contact EHS) store->request Container Full or Time Limit Reached pickup Collection by Certified Hazardous Waste Personnel request->pickup transport Transport to a Permitted Disposal Facility pickup->transport incinerate Final Disposal by High-Temperature Incineration transport->incinerate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.